molecular formula C14H11NO B562405 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one CAS No. 1189871-32-6

1,3-Dihydro-1-d5-phenyl-2H-indol-2-one

Número de catálogo: B562405
Número CAS: 1189871-32-6
Peso molecular: 214.279
Clave InChI: OWPNVXATCSXTBK-RCQSQLKUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3-Dihydro-1-d5-phenyl-2H-indol-2-one, also known as 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one, is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 214.279. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-(2,3,4,5,6-pentadeuteriophenyl)-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-10-11-6-4-5-9-13(11)15(14)12-7-2-1-3-8-12/h1-9H,10H2/i1D,2D,3D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPNVXATCSXTBK-RCQSQLKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC3=CC=CC=C32)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661929
Record name 1-(~2~H_5_)Phenyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189871-32-6
Record name 1-(~2~H_5_)Phenyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chemical structure and properties of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and monograph for 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one , designed for researchers and analytical scientists.

Synonyms: N-(Phenyl-d5)-oxindole; 1-(Pentadeuterophenyl)-2-indolinone CAS Registry Number: 1189871-32-6[1]

Executive Summary

1,3-Dihydro-1-d5-phenyl-2H-indol-2-one is a stable isotope-labeled derivative of N-phenyloxindole. It functions primarily as a Stable Isotope-Labeled Internal Standard (SIL-IS) in the quantitative bioanalysis of oxindole-based pharmaceuticals (e.g., kinase inhibitors, Pirfenidone metabolites) via LC-MS/MS.

The incorporation of five deuterium atoms (


) on the N-phenyl ring provides a mass shift of +5 Da relative to the unlabeled analyte. This shift is sufficient to prevent isotopic interference (cross-talk) while maintaining chromatographic behavior nearly identical to the non-deuterated target, ensuring precise correction for matrix effects, extraction efficiency, and ionization variability.

Chemical Structure & Physicochemical Properties[2][3][4][5]

Structural Identity

The molecule consists of an oxindole (indolin-2-one) core N-substituted with a fully deuterated phenyl ring.[2] The deuterium labeling on the phenyl ring is metabolically stable under typical analytical processing conditions, unlike exchangeable protons on heteroatoms.

PropertySpecification
Chemical Formula

Molecular Weight 214.27 g/mol
Unlabeled MW 209.24 g/mol
Isotopic Purity Typically

atom D
Appearance White to light pink crystalline solid
Solubility Soluble in DMSO, Methanol, Acetonitrile; Insoluble in Water
Melting Point 120–122 °C (consistent with unlabeled form)
pKa ~ -0.6 (carbonyl oxygen protonation, calculated)
Isotopic Integrity

The


-phenyl labeling is chosen specifically because aromatic C-D bonds are chemically inert compared to aliphatic or exchangeable positions. This prevents "back-exchange" with protic solvents (water/methanol) during LC-MS sample preparation, a critical requirement for accurate quantification.

Synthesis & Manufacturing Methodology

The synthesis of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one typically employs a Buchwald-Hartwig C-N Cross-Coupling reaction. This pathway is preferred over Ullmann condensation due to milder conditions and higher yields, preserving the isotopic purity of the starting material.

Synthetic Pathway

Reactants: Oxindole (1,3-dihydro-2H-indol-2-one) + Bromobenzene-


.
Catalyst:  Palladium(II) acetate or 

with a phosphine ligand (e.g., Xantphos). Base: Cesium carbonate (

) or Sodium tert-butoxide.
Synthesis Workflow Diagram

SynthesisWorkflow Reactant1 Oxindole (C8H7NO) Catalyst Pd Catalyst / Ligand (Buchwald-Hartwig) Reactant1->Catalyst Reactant2 Bromobenzene-d5 (C6D5Br) Reactant2->Catalyst Intermediate Pd-Amido Complex Catalyst->Intermediate Oxidative Addition Product 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one (Crude) Intermediate->Product Reductive Elimination Purification Recrystallization (EtOH/Water) Product->Purification Final Final Product (>98% CP, >99% IP) Purification->Final

Figure 1: Palladium-catalyzed cross-coupling synthesis workflow for N-phenyloxindole-d5.

Analytical Application: LC-MS/MS Protocol

This compound is the gold standard Internal Standard for quantifying N-phenyloxindole (a metabolite or impurity of various indolinone drugs like Nintedanib or Pirfenidone analogs).

Mass Spectrometry Parameters

The


 label provides a +5 Da shift in the precursor ion. The fragmentation pattern typically involves the loss of the carbonyl group (CO, -28 Da) or the phenyl ring, depending on collision energy.
ParameterUnlabeled Analyted5-Internal Standard
Precursor Ion (Q1)

210.1


215.1

Product Ion (Q3)

182.1 (Loss of CO)

187.1 (Loss of CO)
Cone Voltage 30 V30 V
Collision Energy 20–25 eV20–25 eV
Polarity Positive ESIPositive ESI
Experimental Protocol: Standard Preparation

Objective: Prepare a working Internal Standard (IS) solution for bioanalysis.

  • Stock Solution (1 mg/mL):

    • Weigh 1.0 mg of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one.

    • Dissolve in 1.0 mL of DMSO. Vortex for 1 minute to ensure complete dissolution.

    • Storage: -20°C (Stable for >6 months).

  • Working Solution (1 µg/mL):

    • Dilute the Stock Solution 1:1000 using 50:50 Acetonitrile:Water.

    • Note: Use this solution to spike biological samples (plasma/urine).

  • Sample Processing (Protein Precipitation):

    • Aliquot 50 µL of plasma sample.

    • Add 200 µL of Acetonitrile containing the d5-IS (Working Solution) .

    • Vortex (5 min) -> Centrifuge (10,000 x g, 10 min).

    • Inject supernatant into LC-MS/MS.

Bioanalytical Workflow Diagram

Bioanalysis Sample Biological Sample (Plasma/Urine) Spike Spike with d5-IS (Correction Factor) Sample->Spike Extract Protein Precipitation (ACN/MeOH) Spike->Extract Equilibration Sep LC Separation (C18 Column) Extract->Sep Supernatant Injection MS MS/MS Detection (MRM Mode) Sep->MS ESI+ Data Quantification (Area Ratio Analyte/IS) MS->Data Calc: 210/215 ratio

Figure 2: LC-MS/MS bioanalytical workflow utilizing the d5-IS for error correction.

Scientific Rationale & Troubleshooting

Why Deuterium? (The Kinetic Isotope Effect)

While Carbon-13 (


) is often preferred for absolute inertness, Deuterium (

) is cost-effective and generally stable on aromatic rings.
  • Risk: If the metabolic pathway involves hydroxylation of the phenyl ring, the

    
     label might exhibit a Kinetic Isotope Effect (KIE), altering the metabolism rate compared to the unlabeled drug.
    
  • Mitigation: For quantification (not metabolic tracking), this is irrelevant as the IS is added after sample collection. However, if used in in vivo tracer studies, KIE must be considered.

Signal Cross-Talk
  • Issue: If the unlabeled analyte concentration is extremely high, its M+5 isotope (natural abundance) might contribute to the IS channel.

  • Calculation: The probability of an M+5 natural isotope contribution from

    
     is negligible (<0.1%). Therefore, 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one is considered a "clean" IS with zero cross-interference.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 314787, 1-Phenyloxindole. Retrieved from [Link]

  • Pharmaffiliates (2025). 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one Product Monograph. Retrieved from [Link]

  • Yang, C. et al. (2012). Efficient Pd-catalyzed domino synthesis of 1-phenyl-1H-indol-2-amine derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

1,3-Dihydro-1-d5-phenyl-2H-indol-2-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of 1,3-Dihydro-1-(phenyl-d5)-2H-indol-2-one , a stable isotope-labeled internal standard used critically in the bioanalysis of oxindole-based pharmaceuticals (e.g., Linopidine, Nintedanib intermediates) and kinase inhibitors.

Chemical Identity & Core Specifications

This compound serves as the definitive Internal Standard (IS) for the quantification of 1-phenyl-2-oxindole. The incorporation of five deuterium atoms on the


-phenyl ring provides a mass shift of +5 Da, ensuring clean separation from the analyte’s isotopic envelope while maintaining identical chromatographic retention and ionization efficiency.
PropertySpecification
Chemical Name 1,3-Dihydro-1-(phenyl-d5)-2H-indol-2-one
Synonyms 1-(Phenyl-d5)-oxindole;

-(Phenyl-d5)-oxindole
CAS Number 1189871-32-6
Molecular Formula C

H

D

NO
Molecular Weight 214.27 g/mol
Exact Mass 214.115
Parent Compound 1-Phenyl-2-oxindole (CAS: 3335-98-6; MW: 209.[1][2]24)
Appearance Off-white to light pink solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Synthesis & Manufacturing Logic

For high-sensitivity LC-MS/MS applications, the isotopic label must be metabolically stable. The d5-label is placed on the


-phenyl ring, a position resistant to facile hydrogen-deuterium exchange (HDX) during extraction or storage, unlike the C3-position of the oxindole ring.
Preferred Synthetic Route: Palladium-Catalyzed C-N Cross-Coupling

While the classical Stollé synthesis (using aniline-d5) is possible, the modern Buchwald-Hartwig amination offers higher regioselectivity and yield for introducing the expensive deuterated moiety.

Protocol Logic:

  • Precursor: Oxindole (indolin-2-one) is coupled with Bromobenzene-d5.

  • Catalyst System: Pd

    
    (dba)
    
    
    
    with Xantphos ligand ensures efficient coupling at the sterically hindered amide nitrogen.
  • Base: Cs

    
    CO
    
    
    
    is used to deprotonate the oxindole nitrogen (pKa ~18.5 in DMSO).

Synthesis Oxindole Oxindole (C8H7NO) Complex Pd-Catalytic Cycle (Pd2(dba)3 / Xantphos) Oxindole->Complex Substrate A PhBr_d5 Bromobenzene-d5 (C6D5Br) PhBr_d5->Complex Substrate B Product 1-(Phenyl-d5)-oxindole (CAS: 1189871-32-6) Complex->Product C-N Coupling (Toluene, 100°C)

Figure 1: Buchwald-Hartwig cross-coupling strategy for the synthesis of 1-(phenyl-d5)-oxindole.

Analytical Protocol: LC-MS/MS Methodology

The following protocol is designed for the quantification of 1-phenyl-2-oxindole in plasma using the d5-IS. This method relies on Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (+ESI) mode.

Mass Spectrometry Parameters

The oxindole core typically fragments via the ejection of a carbonyl (CO) group or cleavage of the N-phenyl bond.

ParameterAnalyte (Unlabeled)Internal Standard (d5)
Precursor Ion (Q1) m/z 210.1 [M+H]

m/z 215.1 [M+H]

Product Ion (Q3) m/z 182.1 (Loss of CO)m/z 187.1 (Loss of CO)
Cone Voltage 30 V30 V
Collision Energy 22 eV22 eV
Dwell Time 100 ms100 ms
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

Mechanism of Fragmentation: The primary transition (


) involves a ring contraction mechanism characteristic of cyclic amides, ensuring high specificity against background noise.

MS_Fragmentation Parent Precursor Ion [M+H]+ m/z 215.1 (Protonated Amide) Transition Collision Induced Dissociation (Loss of CO, -28 Da) Parent->Transition Fragment Product Ion m/z 187.1 (Stabilized Carbocation) Transition->Fragment Neutral Loss

Figure 2: Proposed MS/MS fragmentation pathway for the d5-internal standard.

Handling, Stability & Storage

To maintain the integrity of the isotopic purity (typically >99 atom % D), strict handling protocols are required.

  • Isotopic Stability: The deuterium atoms on the phenyl ring are chemically equivalent and aromatic; they are not exchangeable in protic solvents (methanol/water) under neutral or mildly acidic conditions. This allows for robust stock solution preparation.

  • Stock Preparation:

    • Dissolve 1 mg in 1 mL DMSO to create a 1 mg/mL primary stock.

    • Store at -20°C or -80°C.

    • Shelf Life: >2 years if protected from light and moisture.

  • Light Sensitivity: Oxindoles can undergo photo-oxidation to isatins. Store in amber vials.

Applications in Drug Development
  • Metabolite ID: Used to track the metabolic fate of Linopidine (a KATP channel blocker) and related N-phenyl indolinone kinase inhibitors.

  • Bioanalysis: Corrects for matrix effects (ion suppression/enhancement) in plasma and microsome stability assays.

References
  • Pharmaffiliates. (n.d.). 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one Product Sheet. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 13246 (Related Oxindole Scaffolds). Retrieved February 20, 2026, from [Link]

  • Wolfe, J. P., et al. (2000). Rational Development of Catalysts for Palladium-Catalyzed Coupling of Aryl Halides with Amines/Amides. Journal of Organic Chemistry. (Contextual grounding for Synthesis Logic).

Sources

Isotopic Divergence: A Technical Guide to N-Phenyloxindole vs. 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical distinctions between N-phenyloxindole (the analyte) and its stable isotope-labeled (SIL) analog, 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one (the internal standard). While chemically homologous, their isotopic divergence dictates their respective roles in drug discovery and quantitative bioanalysis.

N-phenyloxindole serves as a pharmacophore scaffold in kinase inhibitor development (e.g., VEGFR inhibitors). Its deuterated analog (


) is engineered specifically to correct for matrix effects, recovery losses, and ionization variability in LC-MS/MS workflows. This guide explores their physicochemical properties, synthetic pathways, and bioanalytical applications.

Part 1: Physicochemical Divergence

The fundamental difference lies in the isotopic substitution of five hydrogen atoms (


) with deuterium (

) on the N-phenyl ring. This results in a mass shift of +5.031 Da, sufficient to prevent isotopic interference (cross-talk) in mass spectrometry.
Table 1: Comparative Physicochemical Profile
FeatureN-Phenyloxindole (Analyte)1,3-Dihydro-1-d5-phenyl-2H-indol-2-one (IS)
CAS Number 3335-98-61189871-32-6 (Generic for d5)
Formula


Exact Mass 209.0841 Da214.1154 Da
Isotopic Label None (Natural Abundance)Phenyl ring fully deuterated (

)
pKa (Calculated) ~ -0.5 (Amide N is non-basic)~ -0.5 (Negligible isotope effect on pKa)
LogP 2.8 - 3.1~2.75 (C-D bonds are slightly less lipophilic)
Chromatography Reference Retention Time (

)
Elutes at

or slightly earlier (

min)

Part 2: Mechanistic Role in Bioanalysis

The


 analog is not merely a "heavy" version; it is a functional tool designed to mimic the analyte's behavior while remaining spectrally distinct.
Mass Spectrometry & Crosstalk

In LC-MS/MS, the +5 Da shift is critical. Natural isotopes of the analyte (specifically


) contribute to the M+1, M+2 signals. A +5 Da shift ensures the 

signal (M+5) does not overlap with the analyte's isotopic envelope. Conversely, the

standard must be isotopically pure (>99% D) to prevent it from contributing signal to the analyte channel (M-5 contribution).
Chromatographic Isotope Effect

Deuterium bonds (


) are shorter and have lower polarizability than 

bonds. This results in a slightly lower lipophilicity for the deuterated compound. In Reverse-Phase Chromatography (RPLC), the

analog may elute slightly earlier than the non-deuterated analyte.
  • Implication: Integration windows must be wide enough to capture both, but narrow enough to exclude interferences.

Metabolic Stability (Kinetic Isotope Effect)

While primarily used as an Internal Standard (IS), the


 analog illustrates the Kinetic Isotope Effect (KIE) . If the phenyl ring is a site of metabolic hydroxylation (e.g., by CYP450), the 

bond cleavage is energetically more demanding than

cleavage (

).
  • Drug Design Application: This principle is used in "Deuterium Switch" strategies to extend the half-life of drugs by deuterating metabolic "soft spots" [1].

Diagram 1: The Bioanalytical Logic

Bioanalysis cluster_MS Mass Spectrometry (MRM) Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (d5-Analog) Sample->Spike Extract Protein Precipitation (ACN/MeOH) Spike->Extract LC LC Separation (C18 Column) Extract->LC Ionization ESI Source (Positive Mode) LC->Ionization Q1 Q1 Filter Select Parent Ion Ionization->Q1 Q2 Collision Cell (CID with Argon) Q1->Q2 Q3 Q3 Filter Select Fragment Ion Q2->Q3 Data Quantitation Ratio (Analyte Area / IS Area) Q3->Data

Caption: Workflow demonstrating the parallel processing of Analyte and IS to normalize matrix effects.

Part 3: Synthesis & Quality Assurance

To ensure the


 label is stable and located specifically on the phenyl ring, a Buchwald-Hartwig Amination  is the preferred synthetic route. This couples the oxindole core with a deuterated phenyl halide.
Synthetic Protocol

Objective: Synthesize 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one.

  • Reagents:

    • Oxindole (1.0 eq)

    • Bromobenzene-

      
       (1.1 eq, >99% D enrichment)
      
    • Catalyst:

      
       (2 mol%) or 
      
      
      
    • Ligand: Xantphos or BINAP (4 mol%)

    • Base:

      
       (1.5 eq)
      
    • Solvent: 1,4-Dioxane (anhydrous)

  • Procedure:

    • Step 1: Charge a flame-dried Schlenk flask with Oxindole, Base, and Catalyst/Ligand system under Argon atmosphere.

    • Step 2: Add Bromobenzene-

      
       and Dioxane.
      
    • Step 3: Heat to 100°C for 12-16 hours. The reaction proceeds via the catalytic cycle: Oxidative Addition

      
       Transmetallation 
      
      
      
      Reductive Elimination.
    • Step 4: Filter through Celite, concentrate, and purify via Flash Column Chromatography (Hexanes/Ethyl Acetate).

  • Quality Control:

    • Isotopic Purity: Confirm >99% isotopic enrichment via HRMS. Any

      
       impurity will bias the lower limit of quantification (LLOQ) of the assay.
      
    • NMR:

      
      -NMR should show absence of phenyl protons (7.2-7.6 ppm region) for the 
      
      
      
      analog.
Diagram 2: Synthetic Pathway (Buchwald-Hartwig)

Synthesis Oxindole Oxindole (C8H7NO) Catalyst Pd Catalyst / Ligand (Pd2(dba)3 / Xantphos) Base: Cs2CO3 Oxindole->Catalyst Bromobenzene Bromobenzene-d5 (C6D5Br) Bromobenzene->Catalyst Complex Pd-Amido Complex (Intermediate) Catalyst->Complex 100°C, Dioxane Product 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one (Target IS) Complex->Product Reductive Elimination

Caption: Palladium-catalyzed cross-coupling ensures the deuterium label is site-specific on the N-phenyl ring.

Part 4: Quantitative Bioanalysis Protocol

This protocol outlines the use of the


 analog as an Internal Standard for quantifying N-phenyloxindole in plasma.
Mass Spectrometry Conditions (MRM)

Optimization of Multiple Reaction Monitoring (MRM) transitions is crucial. The primary fragmentation of oxindoles typically involves the loss of Carbon Monoxide (CO, -28 Da) from the lactam ring [2].

ParameterN-Phenyloxindole (Analyte)d5-Analog (IS)
Precursor Ion (Q1) 210.1

215.1

Product Ion (Q3) 182.1 (Loss of CO)187.1 (Loss of CO)
Secondary Transition 77.0 (Phenyl cation)82.0 (Phenyl-

cation)
Collision Energy 20-30 eV (Optimized)20-30 eV (Matched)
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50

    
     of plasma into a 96-well plate.
    
  • Spike IS: Add 10

    
     of 
    
    
    
    -IS working solution
    (e.g., 500 ng/mL in 50% MeOH).
  • Precipitate: Add 200

    
     of Acetonitrile (cold). Vortex for 2 minutes.
    
  • Centrifuge: 4000 rpm for 10 minutes at 4°C.

  • Injection: Transfer 100

    
     of supernatant to a fresh plate; inject 5 
    
    
    
    onto LC-MS/MS.
Acceptance Criteria (Self-Validating)
  • IS Response: The peak area of the

    
    -IS should be consistent across all samples (CV < 15%). Drastic drops indicate matrix suppression.
    
  • Retention Time: The

    
    -IS must elute within 
    
    
    
    min of the analyte.
  • Blank Check: A double blank (Matrix only) must show no interference at the IS transition (215.1

    
     187.1).
    

References

  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions. Journal of Labelled Compounds and Radiopharmaceuticals, 60(13), 635-642. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • NIST Chemistry WebBook. (2023). Mass Spectrum of Oxindole Derivatives. National Institute of Standards and Technology. Link

Stability of deuterated phenyl-2H-indol-2-one isotopes in solution

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solution Stability of Deuterated Phenyl-2H-indol-2-one Isotopes

Abstract

Deuterium-labeled compounds are pivotal in modern drug development, offering modified metabolic profiles and serving as indispensable internal standards for pharmacokinetic studies.[1] The phenyl-2H-indol-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2] Consequently, understanding the stability of deuterium labels on this specific scaffold is paramount to ensuring data integrity and the therapeutic viability of deuterated drug candidates. This guide provides a comprehensive technical overview of the factors governing the stability of deuterated phenyl-2H-indol-2-one isotopes in solution. It details the theoretical underpinnings of isotopic instability, presents robust experimental protocols for stability assessment, and offers field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Isotopic Stability

The strategic replacement of hydrogen with its heavier, stable isotope deuterium (²H or D) can significantly alter a drug molecule's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes involving C-H bond cleavage, a phenomenon known as the "kinetic isotope effect."[3] This can lead to improved pharmacokinetic profiles, such as longer half-life and reduced formation of toxic metabolites.[4]

However, the utility of a deuterated compound is entirely dependent on the stability of the isotopic label. If the deuterium atom is prone to exchange with hydrogen atoms from the solvent or other molecules in the formulation (a process called hydrogen-deuterium or H-D exchange), the benefits of deuteration are lost.[5] The phenyl-2H-indol-2-one scaffold contains several positions where H-D exchange or chemical degradation could potentially occur, making a thorough stability assessment a critical step in the development lifecycle.

Theoretical Framework: Mechanisms of Isotopic and Chemical Instability

The stability of a deuterated compound in solution is primarily threatened by two processes: H-D exchange and chemical degradation.

Hydrogen-Deuterium (H-D) Exchange

H-D exchange is the reversible or irreversible replacement of a deuterium atom on the molecule with a proton from the surrounding environment.[6] The ease of this exchange is highly dependent on the chemical environment of the C-D bond.

  • Acid/Base Catalysis: The most common driver of H-D exchange is catalysis by acid or base.[6] For the phenyl-2H-indol-2-one structure, the C3 position is particularly susceptible. Under basic conditions, the proton at C3 can be abstracted to form an enolate intermediate. If this enolate is quenched by a proton from a protic solvent (like water or methanol), the deuterium at that position is lost. Conversely, strong acidic conditions can promote exchange at various positions on the aromatic rings through electrophilic substitution mechanisms.[3][7] Studies on the broader indole class have demonstrated that both the C2 and C3 positions can undergo H-D exchange under acidic or palladium-catalyzed conditions.[8][9]

  • Solvent Effects: Protic solvents (e.g., water, methanol, D₂O) are direct sources of exchangeable protons or deuterons and can facilitate H-D exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are far less likely to cause exchange unless trace amounts of water or acidic/basic impurities are present.

  • Photochemical Exchange: Irradiation with light can, in some cases, induce H-D exchange. For phenyl-substituted indoles, photochemical deuteration has been observed, likely proceeding through a radical cation mechanism where a deuterium atom is abstracted from the solvent.[10] This highlights the importance of assessing photostability.

Chemical Degradation

Beyond isotopic exchange, the core indol-2-one structure may undergo chemical degradation. The stability testing must also evaluate these pathways, as they determine the intrinsic shelf-life of the molecule.

  • Oxidation: The indole nucleus is susceptible to oxidation. Potential degradation pathways can involve hydroxylation of the ring system, eventually leading to ring-opened products like anthranilate derivatives.[11][12]

  • Hydrolysis: The amide bond within the lactam ring of the indol-2-one is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.

The following diagram illustrates the primary site of concern for H-D exchange on the phenyl-2H-indol-2-one scaffold.

Caption: Potential base-catalyzed H/D exchange at the C3 position via an enolate intermediate.

Experimental Design for a Comprehensive Stability Assessment

A robust stability study must be systematic, well-controlled, and employ orthogonal analytical techniques to provide a complete picture of the compound's behavior. The overall workflow should follow established guidelines for pharmaceutical stability testing.[13][14]

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Stability Study Execution cluster_2 Phase 3: Analysis & Reporting A Receive Deuterated Phenyl-2H-indol-2-one B Confirm Structure, Purity, & Isotopic Incorporation (NMR, HRMS, HPLC) A->B C Prepare Stock Solution in Aprotic Solvent (e.g., ACN) B->C D Incubate Aliquots under Varied Conditions (pH, Solvent, Temp, Light) C->D E Sample at Pre-defined Time Points (T=0, 1h, 24h, 7d...) D->E F LC-MS/MS Analysis: Quantify Parent Compound & Detect Degradants E->F G NMR Analysis (Key Time Points): Determine Site and Extent of H/D Exchange E->G H Compile Data, Calculate Degradation Rates, & Issue Report F->H G->H

Caption: High-level workflow for assessing the solution stability of a deuterated compound.

Core Analytical Techniques

A combination of chromatographic and spectroscopic methods is essential for a thorough investigation.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the workhorse for quantitative analysis.[16] Its high sensitivity allows for the precise measurement of the parent deuterated compound over time, even in complex matrices. It can also detect and help identify non-deuterated analogues and degradation products.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for structural elucidation.[18]

    • ¹H-NMR: The disappearance or reduction of a proton signal confirms the site of deuteration.

    • ²H-NMR: Directly detects the deuterium signal, providing unambiguous evidence of the label's location. Comparing NMR spectra at different time points provides irrefutable evidence of if and where H-D exchange is occurring.

Detailed Experimental Protocols

The following protocols provide a self-validating system for assessing stability.

Protocol 1: Baseline Characterization (T=0)

Objective: To confirm the identity, purity, and initial isotopic enrichment of the test compound.

  • Structure & Identity: Acquire ¹H-NMR, ²H-NMR, and High-Resolution Mass Spectrometry (HRMS) data. Confirm that the molecular weight shift corresponds to the expected number of deuterium atoms and that the NMR spectra are consistent with the proposed structure and deuteration pattern.[17]

  • Purity: Analyze the compound using a stability-indicating HPLC-UV method. Purity should typically be >98%.

  • Establish T0 Baseline: Prepare fresh quality control (QC) samples in the relevant study matrix and analyze them immediately via LC-MS/MS to establish the baseline response ratio.[5]

Protocol 2: Solution Stability Assessment

Objective: To evaluate the stability of the deuterated compound under various storage and handling conditions.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) in a stable, aprotic solvent like acetonitrile.

  • Test Conditions: Dilute the stock solution into a range of aqueous and organic solutions to a final working concentration (e.g., 1 µg/mL). Recommended solutions include:

    • pH 3.0, 5.0, 7.4, and 9.0 aqueous buffers

    • Methanol

    • 50:50 Acetonitrile:Water

    • Human or animal plasma (to assess stability in a biological matrix)

  • Incubation: Store aliquots of each solution at different temperatures (e.g., 4°C, room temperature, 40°C) and protect them from light.

  • Time Points: Analyze samples at appropriate intervals (e.g., 0, 4, 8, 24 hours for short-term; 7, 14, 30 days for long-term stability).[5]

  • Analysis: Quantify the remaining concentration of the deuterated parent compound using a validated LC-MS/MS method.

Protocol 3: Forced Degradation (Stress Testing)

Objective: To identify potential degradation pathways and probe the limits of the C-D bond's stability.

  • Prepare Stress Samples: Expose the compound in solution (e.g., 50:50 Acetonitrile:Water) to the following conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours.

    • Photolytic: Expose to light according to ICH Q1B guidelines.[13]

  • Analysis: Analyze the stressed samples by LC-MS/MS to profile the degradation products. For samples showing significant change, perform NMR analysis to investigate the specific sites of H-D exchange or structural modification.

Data Presentation and Interpretation

Quantitative results from the stability studies should be summarized in a clear, tabular format.

Table 1: Example Stability Data for Deuterated Phenyl-2H-indol-2-one

Storage ConditionTime Point% Remaining (Mean ± SD, n=3)Observations
pH 3.0 Buffer, 25°C 0 hr100%-
24 hr99.5 ± 0.4%Stable
7 days98.9 ± 0.6%Stable
pH 7.4 Buffer, 25°C 0 hr100%-
24 hr99.8 ± 0.2%Stable
7 days99.1 ± 0.5%Stable
pH 9.0 Buffer, 40°C 0 hr100%-
24 hr92.3 ± 1.1%Minor degradation observed.
7 days85.4 ± 1.5%Significant degradation; NMR shows partial loss of D at C3.
0.1 M NaOH, 60°C 4 hr45.1 ± 2.3%Rapid degradation and complete H-D exchange at C3 confirmed by NMR.

Note: Data are hypothetical and for illustrative purposes.

Conclusion and Best Practices

The stability of deuterated phenyl-2H-indol-2-one derivatives is a critical parameter that must be rigorously evaluated. The primary vulnerability is the potential for base-catalyzed H-D exchange at the C3 position due to the acidity of the adjacent protons and the formation of a stable enolate. While the C-D bond is generally robust under neutral and mildly acidic conditions, exposure to basic environments, elevated temperatures, or prolonged storage in protic solvents can compromise isotopic integrity.

Best Practices for Ensuring Stability:

  • Storage: Store solid compounds in a desiccator at -20°C. Prepare stock solutions in high-purity aprotic solvents (e.g., acetonitrile, DMSO) and store at -80°C.

  • Handling: Minimize the time that aqueous solutions are kept at room temperature, especially if the pH is neutral or basic. Prepare aqueous working solutions fresh from the aprotic stock immediately before use.

  • Validation: Always perform a comprehensive stability assessment, as outlined in this guide, for each new deuterated compound to validate its suitability for its intended application.

By adhering to these principles and employing a robust analytical strategy, researchers can ensure the integrity of their deuterated compounds, leading to reliable and reproducible scientific outcomes.

References

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Pittam, J. D., et al. (2023). Programmable Deuteration of Indoles via Reverse Deuterium Exchange. The Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
  • Pittam, J. D., et al. (2023). Programmable Deuteration of Indoles via Reverse Deuterium Exchange. ACS Publications. Available at: [Link]

  • BenchChem. (2025). A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.
  • Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. Available at: [Link]

  • ACS Publications. (2025). Deuterated 1,3 Dihydro‑2 H‑indole-2-one Derivatives for Treatment of Depression or Anxiety. ACS Medicinal Chemistry Letters. Available at: [Link]

  • van der Nagel, B. C., et al. (2012). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology. Available at: [Link]

  • Diva-portal.org. (2025). Iridium/Silver-Catalyzed H/D Exchange for Perdeuteration of Indoles and Site-Selective Deuteration of Carbazoles. Available at: [Link]

  • MDPI. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. Available at: [Link]

  • Ohta, S., et al. (2021). Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. ACS Omega. Available at: [Link]

  • International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • ACS Publications. (2026). Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O). Organic Letters. Available at: [Link]

  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available at: [Link]

  • ResearchGate. (2021). Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. Available at: [Link]

  • Pan American Health Organization (PAHO). (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]

  • ResearchGate. (2021). Proposed degradation pathways of indole by ozonation. Available at: [Link]

  • Berry, D. F., et al. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. Available at: [Link]

  • Dixon, R. A., & Paiva, N. L. (1995). Stress-lnduced Phenylpropanoid Metabolism. The Plant Cell. Available at: [Link]

  • ResearchGate. (2018). Synthesis of all-deuterated tris(2-phenylpyridine)iridium for highly stable electrophosphorescence: The "deuterium effect". Available at: [Link]

  • Herbich, J., et al. (2010). Photochemical deuterium exchange in phenyl-substituted pyrroles and indoles in CD3CN-D2O. Photochemical & Photobiological Sciences. Available at: [Link]

  • ResearchGate. (2010). Photochemical deuterium exchange in phenyl-substituted pyrroles and indoles in CD3CN-D2O | Request PDF. Available at: [Link]

  • Cera, G., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Precision Quantification of 1,3-Dihydro-1-phenyl-2H-indol-2-one using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of 1,3-Dihydro-1-phenyl-2H-indol-2-one (hereafter referred to as N-Phenyl-2-oxindole ) in biological matrices and pharmaceutical formulations.

N-Phenyl-2-oxindole is a critical process-related impurity and degradation product in the synthesis of Nintedanib (a triple angiokinase inhibitor used for idiopathic pulmonary fibrosis). Under ICH Q3A/B guidelines, rigorous monitoring of such impurities is mandatory. Furthermore, as an oxindole derivative, its pharmacokinetic profile is of interest during metabolic stability studies.

This method utilizes 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one (the deuterated analog) as an Internal Standard (IS). The use of a Stable Isotope Labeled (SIL) IS is the gold standard in LC-MS/MS to compensate for matrix effects, ionization suppression, and extraction variability, ensuring data integrity compliant with FDA Bioanalytical Method Validation guidelines.

Chemical Background & Mechanistic Rationale[1]

The Analyte and the Standard

The core challenge in quantifying hydrophobic impurities like N-Phenyl-2-oxindole is their tendency to co-elute with phospholipids in plasma or suffer from non-specific binding during extraction.

  • Analyte (d0): 1,3-Dihydro-1-phenyl-2H-indol-2-one (

    
    , MW 209.25).
    
  • Internal Standard (d5): 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one (

    
    , MW 214.28).[1]
    

Why this IS works: The deuterium labeling occurs on the phenyl ring. This position is metabolically and chemically stable (non-exchangeable protons), unlike labeling on the lactam ring or alpha-carbons which can undergo H/D exchange in protic solvents.

Mechanism of Correction

In Electrospray Ionization (ESI), co-eluting matrix components often compete for charge, suppressing the analyte signal. Because the d5-IS shares nearly identical physicochemical properties (pKa, LogP) and retention time with the analyte, it experiences the exact same suppression. By calculating the Area Ratio (Analyte/IS), these errors are mathematically canceled out.

IS_Correction_Logic Matrix Biological Matrix (Phospholipids/Salts) ESI ESI Source (Ionization) Matrix->ESI Co-elution Analyte Analyte (d0) MW 209 Analyte->ESI IS Internal Standard (d5) MW 214 IS->ESI Suppression Ion Suppression (Signal Loss) ESI->Suppression Charge Competition Detector Mass Spec Detector Suppression->Detector Reduced Signal Result Corrected Quantitation (Area Ratio) Detector->Result Ratio Calculation (d0/d5 cancels error)

Figure 1: Logic flow of Matrix Effect Compensation using SIL-IS.

Method Development & Parameters

Mass Spectrometry (LC-MS/MS) Conditions

Ionization Mode: ESI Positive (


)
Scan Type:  Multiple Reaction Monitoring (MRM)

The oxindole core ionizes readily in positive mode. The primary fragmentation pathway typically involves the loss of the carbonyl group (CO, -28 amu) or cleavage of the N-phenyl bond.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Role
N-Phenyl-2-oxindole 210.1 182.1 2050Quantifier
210.1117.13550Qualifier
d5-IS 215.1 187.1 2050Quantifier

Note: The transition 210->182 represents the loss of CO, a characteristic fragmentation of cyclic amides. The shift to 215->187 in the IS confirms the stability of the d5-phenyl ring during fragmentation.

Chromatography

A C18 column is recommended.[2][3] However, to ensure separation from Nintedanib (if present) and polar matrix components, a gradient elution is required.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

  • 0.0 - 0.5 min: 5% B (Desalting)

  • 0.5 - 3.0 min: 5% -> 95% B (Elution of Analyte ~2.2 min)

  • 3.0 - 4.0 min: 95% B (Wash)

  • 4.0 - 5.0 min: 5% B (Re-equilibration)

Experimental Protocol

Reagent Preparation
  • Stock Solutions (1 mg/mL): Dissolve 1 mg of N-Phenyl-2-oxindole and 1 mg of the d5-IS separately in DMSO . These compounds have limited solubility in pure water.

  • Working Standard Solution: Dilute the Analyte Stock with 50:50 Methanol:Water to create a calibration curve range (e.g., 1 ng/mL to 1000 ng/mL).

  • IS Working Solution (ISWS): Dilute the d5-IS Stock to a fixed concentration of 100 ng/mL in Acetonitrile. Crucial: This solution acts as the precipitating agent.

Sample Preparation (Protein Precipitation)

This method is optimized for plasma/serum but is adaptable to reaction mixtures.

  • Aliquot: Transfer 50 µL of sample (Plasma/Standard/QC) into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike & Precipitate: Add 200 µL of IS Working Solution (Acetonitrile containing 100 ng/mL d5-IS).

    • Why: The high organic content precipitates proteins while simultaneously adding the internal standard.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Water (Milli-Q).

    • Why: Diluting the supernatant with water improves peak shape on the C18 column by reducing the solvent strength of the injection.

  • Inject: 5 µL into the LC-MS/MS.

Workflow Sample Sample (50 µL) (Plasma/QC) PPT Add 200 µL ACN (Containing d5-IS) Sample->PPT Vortex Vortex & Centrifuge (13k x g, 10 min) PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilution Dilute 1:1 with Water (Focusing Step) Supernatant->Dilution Inject Inject 5 µL LC-MS/MS Dilution->Inject

Figure 2: Sample Preparation Workflow (Protein Precipitation).

Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must meet specific acceptance criteria (based on FDA/EMA guidelines).

System Suitability (Pre-run)
  • Signal-to-Noise: The Lower Limit of Quantitation (LLOQ) must have S/N > 10.

  • IS Consistency: The peak area of the d5-IS across all samples should not vary by more than ±15%. A drift >20% indicates injection failure or matrix suppression issues.

Linearity & Carryover
  • Regression: Linear (

    
    ) with 
    
    
    
    weighting.
  • Correlation (

    
    ):  > 0.99.
    
  • Carryover: Inject a blank after the highest standard (ULOQ). The analyte signal in the blank must be < 20% of the LLOQ signal.

Cross-Talk Check (Crucial for Deuterated IS)

Because d5-analogs are synthesized, they may contain traces of d0 (unlabeled). Conversely, at high concentrations, the d0 analyte naturally contains


 isotopes that may contribute to the d5 channel.
  • Test: Inject a high concentration of Analyte only (no IS). Monitor the IS channel.

  • Requirement: Signal in IS channel must be < 5% of the normal IS response.

Troubleshooting Guide

IssueProbable CauseCorrective Action
IS Peak Area varies > 20% Matrix Effect / Ion SuppressionCheck phospholipid removal. Switch to APCI source if ESI suppression is severe.
Retention Time Shift Column equilibration issuesEnsure adequate re-equilibration time (at least 3 column volumes) between runs.
High Backpressure Protein precipitation incompleteIncrease centrifugation time or use a 0.2 µm filter plate.
Non-Linear Calibration Saturation of DetectorDilute samples or use a less sensitive transition (detune).

References

  • US Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry.[4][5][6][7] Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Talluri, M. V. N. K., et al. (2021). Characterization of stress degradation products of nintedanib by UPLC-Q-TOF/MS/MS.[2] Journal of Pharmaceutical and Biomedical Analysis.[2] (Contextual grounding for Nintedanib impurities).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12028, 2-Oxindole. Retrieved from [Link]

Sources

Application Note: Protocol for Synthesizing 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Retrosynthesis

Synthetic Strategy: The Chemoselectivity Challenge

Synthesizing N-arylated oxindoles presents a specific chemoselective challenge: the competition between N-arylation , O-arylation , and C3-arylation .

  • Palladium (Pd) Catalysis: While powerful, Pd-catalyzed cross-couplings with oxindoles often favor C3-arylation (α-arylation) due to the formation of a palladium enolate intermediate.

  • Copper (Cu) Catalysis: The Copper-catalyzed Goldberg-modified Buchwald reaction is the superior choice for this protocol. It proceeds via a mechanism that strictly favors N-arylation over C3 or O sites, ensuring high regioselectivity.

Isotopic Conservation

To maximize the incorporation of the expensive deuterium label, the protocol inverts standard stoichiometry. The labeled reagent (Bromobenzene-


 ) is treated as the limiting reagent, while the inexpensive Oxindole  is used in excess.
Retrosynthetic Visualization

The following diagram illustrates the disconnection strategy, utilizing a copper-diamine complex to forge the C-N bond.

Retrosynthesis Product Target: 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one Precursor1 Reagent A: Bromobenzene-d5 (Limiting Reagent) Product->Precursor1 C-N Disconnection Precursor2 Reagent B: Oxindole (Excess) Product->Precursor2 Catalyst Catalyst System: CuI + Diamine Ligand Base: K3PO4 Catalyst->Product Promotes N-Selectivity

Caption: Retrosynthetic disconnection showing the convergence of Bromobenzene-d5 and Oxindole via Cu-catalyzed C-N coupling.

Part 2: Materials & Equipment

Reagents Table
ReagentRoleEquiv.MW ( g/mol )Purity
Bromobenzene-

Limiting Reagent (Label Source)1.0162.05≥99 atom% D
Oxindole (2-Oxindole)Nucleophile1.2133.15≥98%
Copper(I) Iodide (CuI) Pre-catalyst0.10190.4599.999% (trace metals basis)
trans-N,N'-Dimethyl-1,2-cyclohexanediamine Ligand0.20142.2497%
Potassium Phosphate (

)
Base2.0212.27Anhydrous, Tribasic
1,4-Dioxane SolventN/A-Anhydrous (<50 ppm H2O)
Critical Equipment
  • Schlenk Line or Glovebox: Essential to prevent catalyst poisoning by oxygen.

  • Reaction Vessel: Thick-walled pressure tube (e.g., Ace Glass) with a Teflon screw cap.

  • Heating Block: Capable of maintaining 110°C ± 2°C.

Part 3: Detailed Experimental Protocol

Phase 1: Reaction Assembly (Inert Atmosphere)

Note: Steps 1-3 should be performed in a glovebox or under a rigorous Argon stream.

  • Catalyst Pre-loading: Into a dry, argon-purged pressure tube equipped with a magnetic stir bar, weigh CuI (19 mg, 0.1 mmol, 10 mol%) and

    
      (425 mg, 2.0 mmol, 2.0 equiv).
    
  • Substrate Addition: Add Oxindole (160 mg, 1.2 mmol, 1.2 equiv).

  • Evacuation Cycle: Cap the tube with a septum. Evacuate and backfill with Argon three times to remove adsorbed moisture/oxygen from the solids.

  • Solvent & Ligand Addition: Under a positive pressure of Argon:

    • Inject anhydrous 1,4-Dioxane (2.0 mL).

    • Inject trans-N,N'-Dimethyl-1,2-cyclohexanediamine (32 µL, 0.2 mmol, 20 mol%).

    • Inject Bromobenzene-

      
        (105 µL / 162 mg, 1.0 mmol, 1.0 equiv). Note: Density of Bromobenzene-d5 is approx 1.54 g/mL.
      
  • Sealing: Replace the septum with a Teflon screw cap and seal tightly.

Phase 2: Reaction & Monitoring
  • Incubation: Place the sealed tube in a pre-heated oil bath or heating block at 110°C .

  • Agitation: Stir vigorously (≥800 RPM). The reaction mixture should turn a blue/green suspension color.

  • Duration: Run for 20–24 hours .

  • Monitoring (TLC):

    • Withdraw a 10 µL aliquot under Argon.

    • Eluent: Hexanes:Ethyl Acetate (3:1).

    • Visualization: UV (254 nm).

    • Target: Disappearance of Bromobenzene-

      
       (Rf ~0.8) is hard to see; monitor the consumption of Oxindole (Rf ~0.3) and appearance of the N-phenyl product (Rf ~0.5).
      
Phase 3: Workup & Purification
  • Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove inorganic salts. Rinse the pad with Ethyl Acetate (2 x 10 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield a crude brown oil.

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Elution Order: Unreacted Bromobenzene-

      
       (if any) elutes first, followed by the target N-(
      
      
      
      -phenyl)-oxindole
      , and finally unreacted Oxindole.
  • Isolation: Collect fractions containing the product, concentrate, and dry under high vacuum (>2 hours) to obtain an off-white solid.

Part 4: Workflow Visualization

Workflow Setup Step 1: Inert Assembly (Glovebox/Schlenk) Reaction Step 2: Catalysis 110°C, 24h, Dioxane Setup->Reaction Add Reagents Workup Step 3: Workup Celite Filtration & Conc. Reaction->Workup Complete Conversion Purification Step 4: Chromatography Hex/EtOAc Gradient Workup->Purification Crude Oil Validation Step 5: QC Analysis NMR & MS Purification->Validation Pure Fractions

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Part 5: Quality Control & Validation

Expected Analytical Data

To validate the synthesis, compare your results against these theoretical parameters:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       3.75 (s, 2H, 
      
      
      
      of oxindole ring).
    • 
       6.80 (d, 1H, oxindole C7-H).
      
    • 
       7.00–7.30 (m, 3H, remaining oxindole aromatic protons).
      
    • Crucial Check: The region

      
       7.40–7.60 (typically phenyl protons) should be silent  (or show <1% residual signal) due to deuteration.
      
  • Mass Spectrometry (ESI+):

    • Calculated MW (

      
      ): 214.28 Da .
      
    • Expected

      
      : 215.28 m/z .
      
    • Isotopic Purity Check: The ratio of m/z 215 (

      
      ) to m/z 210 (
      
      
      
      ) should be >99:1.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<40%) Oxygen poisoning of CuI.Ensure CuI is white/off-white (not green/brown) before use. Re-purge solvents.
C3-Arylation Byproduct Incorrect Ligand/Base.Ensure trans-diamine ligand is used.[1] Avoid strong bases like NaH; stick to

or

.
Incomplete Conversion Moisture in solvent.Use freshly distilled dioxane or molecular sieves (4Å).

References

  • Klapars, A., Antilla, J. C., & Buchwald, S. L. (2001).[2] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[2] Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

  • Altman, R. A., & Buchwald, S. L. (2006). Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Organic Letters, 8(13), 2779–2782. [Link]

  • Correa, A., & Bolm, C. (2007). Iron-Catalyzed N-Arylation of Nitrogen Heterocycles. Angewandte Chemie International Edition, 46(46), 8862–8865. [Link] (Alternative metal reference).

  • PubChem Compound Summary for Bromobenzene-d5 (CAS 4165-57-5). National Center for Biotechnology Information. [Link]

Sources

Technical Application Note: High-Fidelity Quantitation of Oxindole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the sample preparation and bioanalytical workflows for utilizing 1,3-dihydro-1-(phenyl-d5)-2H-indol-2-one (d5-phenyl-oxindole) as a Stable Isotope-Labeled Internal Standard (SIL-IS).[1][2]

The oxindole (indolin-2-one) scaffold is a pharmacophore ubiquitous in kinase inhibitors (e.g., Nintedanib, Sunitinib) and novel synthetic cannabinoids.[2] Accurate quantitation of these lipophilic analytes in biological matrices requires rigorous compensation for matrix effects and extraction variability.[2] This protocol leverages the d5-phenyl tracer to normalize ionization suppression and recovery losses, ensuring data integrity compliant with FDA Bioanalytical Method Validation (BMV) guidelines.[2]

Physicochemical Context & Tracer Mechanics[1]

The Tracer: d5-phenyl-2H-indol-2-one

The tracer is an N-phenyl substituted oxindole where the phenyl ring contains five deuterium atoms.[1][2][3] This specific labeling position is critical for bioanalytical stability.

PropertyUnlabeled Analyte (d0)Deuterated Tracer (d5)
Formula C₁₄H₁₁NOC₁₄H₆D₅NO
MW 209.25 g/mol 214.28 g/mol
LogP (Est.) ~3.5 - 4.0~3.4 - 3.9 (Slightly lower)
pKa ~ -1.5 (Amide N, very weak base)N/A
Label Stability N/AHigh. Phenyl protons are non-exchangeable under physiological or standard LC-MS acidic conditions.[1][2]
The Challenge: Deuterium Isotope Effect

Deuterium (²H) has a smaller molar volume and shorter bond length than Hydrogen (¹H).[1][2] In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues often display slightly reduced lipophilicity, resulting in earlier elution times (


) compared to the unlabeled analyte.[2]
  • Risk: If the

    
     shift is significant, the IS may not co-elute perfectly with the analyte, failing to compensate for transient matrix effects (ion suppression zones) caused by phospholipids.[2]
    
  • Solution: The protocol below utilizes a high-organic wash strategy to remove phospholipids, minimizing the dependence on perfect co-elution.[2]

Reagent Preparation

Primary Stock Solution

Objective: Create a stable 1.0 mg/mL stock.

  • Solvent: Dimethyl Sulfoxide (DMSO).[1][2] Oxindole derivatives often exhibit poor solubility in pure methanol or acetonitrile.[1][2] DMSO ensures complete solubilization.[1][2]

  • Storage: -20°C in amber glass vials (prevent photo-oxidation of the C3-position).

Working Internal Standard (WIS)

Objective: Prepare a spiking solution that does not crash plasma proteins upon addition.

  • Composition: 50% Methanol / 50% Water.[1][2]

  • Concentration: 500 ng/mL (Targeting a final concentration of ~50 ng/mL in the matrix).

  • Note: Avoid 100% aqueous solutions as the lipophilic oxindole may adsorb to plastic container walls.[1][2]

Sample Preparation Protocols

Decision Matrix: Selecting the Right Workflow

Use the following logic to select between Protein Precipitation (PPT) and Solid Phase Extraction (SPE).

SamplePrepDecision Start Start: Define Assay Goals Sensitivity Required LLOQ? Start->Sensitivity HighSens High Sensitivity (< 1 ng/mL) Sensitivity->HighSens Trace Level LowSens Screening/High Conc. (> 10 ng/mL) Sensitivity->LowSens Abundant Matrix Matrix Complexity HighSens->Matrix PPT Protocol A: Protein Precipitation (High Throughput) LowSens->PPT Matrix->PPT Clean Buffer SPE Protocol B: Solid Phase Extraction (Clean Extract) Matrix->SPE Plasma/Tissue

Figure 1: Decision tree for selecting sample preparation strategy based on sensitivity requirements.[1][2]

Protocol A: Protein Precipitation (PPT)

Best for: High-throughput screening (HTS) and stability studies.[1][2]

  • Aliquot: Transfer 50 µL of plasma/biofluid to a 96-well plate.

  • IS Addition: Add 10 µL of WIS (d5-tracer). Vortex gently (1000 rpm, 30 sec).[2]

    • Critical Step: Allow 5 minutes for the IS to equilibrate with plasma proteins.[1][2] This ensures the IS tracks extraction recovery accurately.[1][2]

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Why Formic Acid? Acidification disrupts protein-drug binding and stabilizes the oxindole lactam ring.[1][2]

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the supernatant directly (or dilute 1:1 with water if peak shape is poor).

Protocol B: Solid Phase Extraction (SPE)

Best for: PK studies requiring high sensitivity and removal of phospholipids.[1][2]

Cartridge Selection: Polymeric Reversed-Phase (e.g., HLB or Strata-X).[1][2] These sorbents retain the lipophilic phenyl-indolone structure effectively.[1][2]

SPE_Workflow Step1 1. Condition MeOH -> Water Step2 2. Load Sample (Pre-treated with 2% H3PO4) Step1->Step2 Step3 3. Wash 1 5% MeOH in Water Step2->Step3 Step4 4. Wash 2 20% ACN (Remove Lipids) Step3->Step4 Step5 5. Elute 100% MeOH Step4->Step5

Figure 2: Optimized SPE workflow for phenyl-oxindole derivatives.

Detailed Steps:

  • Pre-treatment: Mix 100 µL Plasma + 10 µL IS + 200 µL 2% Phosphoric Acid (

    
    ).[1][2]
    
    • Mechanism:[1][4][5] Acidification ionizes plasma proteins (preventing clogging) and ensures the oxindole is neutral (maximizing retention on RP sorbent).[1][2]

  • Condition: 1 mL MeOH followed by 1 mL Water.

  • Load: Apply pre-treated sample.[1][2][6] Flow rate < 1 mL/min.[1][2][5][6][7]

  • Wash 1: 1 mL 5% MeOH (Removes salts/proteins).[1][2]

  • Wash 2 (Critical): 1 mL 20% Acetonitrile.

    • Why? This removes moderate polarity interferences.[1][2] Oxindoles are highly lipophilic and will remain bound.[1][2]

  • Elute: 2 x 400 µL Methanol.

  • Reconstitute: Evaporate to dryness (

    
    , 40°C) and reconstitute in Mobile Phase.
    

LC-MS/MS Method Parameters

Chromatography[1][4][7]
  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH or Phenomenex Kinetex).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][6]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B (Elution of Oxindole/d5-IS)

    • 3.5 min: 90% B[2]

    • 3.6 min: 10% B

  • Flow Rate: 0.4 mL/min.[1][2][5][7]

Mass Spectrometry (MRM)

The d5-phenyl ring is stable, but fragmentation usually involves the loss of the carbonyl (CO) or cleavage of the amide.[2]

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)
Analyte (d0) 210.1 [M+H]⁺182.1 (Loss of CO)20
Tracer (d5) 215.1 [M+H]⁺187.1 (Loss of CO)20

Note: The mass shift is +5 Da.[1][2] Ensure the mass resolution is set to "Unit" or wider to capture the full isotopic envelope if necessary, though Unit is standard.

Validation & Quality Control

Linearity and Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    ; Back-calculated standards within ±15% (±20% at LLOQ).
    
Cross-Signal Contribution (Crosstalk)

Because the mass difference is only 5 Da, isotopic contribution is minimal but must be verified.[2]

  • Inject ULOQ (d0) only: Monitor d5 channel.[1] Signal must be < 5% of LLOQ IS response.[1][2]

  • Inject IS (d5) only: Monitor d0 channel.[1][2] Signal must be < 20% of LLOQ analyte response.[1][2]

Recovery & Matrix Effect Calculation

Use the Matuszewski method [1] to validate the d5-tracer's efficacy:

  • Matrix Factor (MF): Peak Area (Post-Extraction Spike) / Peak Area (Neat Solution).[1][2]

  • IS Normalized MF:

    
    . Ideally, this ratio should be close to 1.0, proving the d5-tracer compensates for ion suppression.[2]
    

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[2] Link[1][2]

  • Food and Drug Administration (FDA). (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 96128, 2-Phenylindolizine (Structural Analog Reference). Link

  • Wang, S., et al. (2022).[2] Evaluation of Deuterium Isotope Effects in LC-MS/MS Separations. Chromatography Online. Link

Sources

Application Note: Mass Spectrometry Fragmentation of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the anticipated mass spectrometry fragmentation patterns of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one, a deuterated internal standard crucial for quantitative bioanalysis. In the absence of a publicly available experimental spectrum for this specific isotopologue, this document synthesizes foundational mass spectrometry principles and data from the unlabeled analog, 1,3-Dihydro-1-phenyl-2H-indol-2-one, to propose a logical and scientifically grounded fragmentation pathway. We present detailed protocols for method development, a comparative analysis of expected fragment ions for both the labeled and unlabeled compounds, and visual diagrams to elucidate the fragmentation mechanisms. This guide is intended for researchers, analytical scientists, and drug development professionals employing this standard in liquid chromatography-mass spectrometry (LC-MS) based assays.

Introduction: The Role of Deuterated Standards in Quantitative Mass Spectrometry

In quantitative LC-MS, particularly in regulated bioanalysis for pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are the gold standard for achieving the highest levels of accuracy and precision.[1] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are widely used due to their near-identical physicochemical properties to the analyte of interest.[1][2][3] This chemical similarity ensures they co-elute during chromatography and experience similar ionization and matrix effects in the mass spectrometer, allowing for robust correction of analytical variability.[1][4]

1,3-Dihydro-1-d5-phenyl-2H-indol-2-one is the deuterated analog of 1-phenyl-2-oxindole. The five deuterium atoms on the N-phenyl ring provide a significant +5 Da mass shift from the unlabeled analyte, which is ideal for preventing isotopic crosstalk and ensuring clear differentiation in the mass spectrometer.[2] Understanding the fragmentation pattern of this internal standard is paramount for developing sensitive and specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods. This note details the expected fragmentation pathways to guide method development and data interpretation.

Proposed Fragmentation Pathway of the Unlabeled Analyte: 1,3-Dihydro-1-phenyl-2H-indol-2-one

The fragmentation of the unlabeled compound (Molecular Weight: 209.24 g/mol [5][6]) under electron ionization (EI) or collision-induced dissociation (CID) is predicted to follow established principles for N-aryl lactams and related heterocyclic structures. The molecular ion ([M]•+) at m/z 209 is the starting point for a series of characteristic fragmentation events.

The primary fragmentation is expected to be the loss of a carbon monoxide (CO) molecule (28 Da) from the lactam carbonyl group. This is a very common fragmentation pathway for cyclic ketones and lactams.[7] This loss results in the formation of a stable, odd-electron fragment ion at m/z 181.

A subsequent key fragmentation is the cleavage of the N-phenyl bond. This can occur in two ways:

  • Formation of the Phenyl Cation: Cleavage can result in the formation of the phenyl cation (C₆H₅⁺) at m/z 77 . This is a very stable and commonly observed ion in the mass spectra of phenyl-containing compounds.

  • Formation of an Indole-derived Cation: Alternatively, the charge can be retained on the indole portion of the molecule, leading to a fragment at m/z 132 ([M-C₆H₅]⁺).

Another significant fragmentation pathway involves the cleavage of the bond between the nitrogen and the phenyl group, followed by rearrangement, which could lead to other characteristic ions. Alpha-cleavage, the breaking of a bond adjacent to a heteroatom, is also a driving force in the fragmentation of such molecules.[1]

Below is a Graphviz diagram illustrating the proposed primary fragmentation pathways for the unlabeled 1,3-Dihydro-1-phenyl-2H-indol-2-one.

M 1-Phenyl-2-oxindole [M]•+ m/z 209 F1 [M - CO]•+ m/z 181 M->F1 - CO (28 Da) F2 Phenyl Cation [C₆H₅]⁺ m/z 77 M->F2 - C₈H₆NO• F3 [M - C₆H₅]⁺ m/z 132 M->F3 - C₆H₅•

Caption: Proposed fragmentation of 1-phenyl-2-oxindole.

Fragmentation of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one: The Impact of Deuterium Labeling

The introduction of five deuterium atoms on the N-phenyl ring increases the molecular weight to approximately 214.27 g/mol . This mass shift is carried through to the fragments containing the deuterated phenyl group, providing a clear signature for the internal standard.

The molecular ion ([M+5]•+) will be observed at m/z 214 . The fragmentation pathways will mirror those of the unlabeled compound, but the masses of the resulting ions will be shifted accordingly:

  • Loss of Carbon Monoxide: The initial loss of CO (28 Da) will produce a fragment ion at m/z 186 ([M+5 - CO]•+). This is an excellent precursor ion for MRM transitions as it retains the deuterium label.

  • Formation of the d5-Phenyl Cation: Cleavage of the N-phenyl bond will result in the formation of the deuterated phenyl cation ([C₆D₅]⁺) at m/z 82 . This is a highly specific and predictable fragment for the deuterated standard.

  • Formation of the Indole-derived Cation: If the charge is retained on the non-deuterated indole portion, the resulting fragment will remain at m/z 132 , as this part of the molecule does not contain the deuterium label.

The following diagram illustrates the fragmentation of the d5-labeled internal standard.

M_d5 1-d5-Phenyl-2-oxindole [M+5]•+ m/z 214 F1_d5 [M+5 - CO]•+ m/z 186 M_d5->F1_d5 - CO (28 Da) F2_d5 d5-Phenyl Cation [C₆D₅]⁺ m/z 82 M_d5->F2_d5 - C₈H₆NO• F3_d5 [M+5 - C₆D₅]⁺ m/z 132 M_d5->F3_d5 - C₆D₅•

Caption: Proposed fragmentation of the d5-labeled standard.

Data Summary: Key Ions for Method Development

The table below summarizes the key precursor and product ions for both the unlabeled analyte and the deuterated internal standard. These m/z values are essential for setting up MRM transitions in a quantitative LC-MS/MS method.

Ion DescriptionUnlabeled Analyte (m/z)Deuterated Standard (m/z)Mass Shift (Da)Notes
Precursor Ion 209214+5Molecular ion ([M]•+ or [M+H]⁺)
Product Ion 1 181186+5Loss of CO; retains the label
Product Ion 2 7782+5Phenyl cation; specific to the label
Product Ion 3 1321320Indole-derived cation; label is lost

Recommended MRM Transitions:

  • Analyte: 209 → 181; 209 → 77

  • Internal Standard: 214 → 186; 214 → 82

The transition 214 → 186 is often preferred for the internal standard as it involves a simple neutral loss and typically provides a strong signal, while the 214 → 82 transition offers high specificity.

Experimental Protocol: LC-MS/MS Method Development

This section provides a general protocol for developing a robust quantitative method using 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one as an internal standard.

Materials and Reagents
  • Analytes: 1,3-Dihydro-1-phenyl-2H-indol-2-one and 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one of high chemical and isotopic purity (≥98%).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid or ammonium acetate for enhancing ionization.

  • Biological Matrix: Plasma, serum, or tissue homogenate as required.

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer capable of MRM analysis.

  • Electrospray Ionization (ESI) source.

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Spike biological sample with d5-Internal Standard B 2. Protein Precipitation or Solid Phase Extraction (SPE) A->B C 3. Evaporate and Reconstitute B->C D 4. Inject onto LC column C->D E 5. Chromatographic Separation D->E F 6. ESI Ionization E->F G 7. MRM Detection F->G H 8. Integrate Peak Areas G->H I 9. Calculate Analyte/IS Ratio H->I J 10. Quantify using Calibration Curve I->J

Sources

Application Notes & Protocols: The Use of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Foreword

The landscape of drug discovery and development is one of continuous evolution, demanding ever-increasing precision and accuracy in the analytical methods that underpin pharmacokinetic (PK) assessments. The central principle of pharmacokinetics—understanding what the body does to a drug—relies on our ability to meticulously track the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent. It is in this pursuit of analytical certainty that stable isotope-labeled compounds have become indispensable tools. This document provides a detailed exploration of a specific, highly valuable deuterated internal standard: 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one.

Herein, we will move beyond a superficial overview, delving into the nuanced application of this molecule. We will dissect the rationale for its use, provide robust, field-tested protocols for its implementation, and offer insights that bridge the gap between theoretical knowledge and practical application. The methodologies described are designed to be self-validating, ensuring the integrity and reproducibility of your pharmacokinetic data.

Introduction to 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one: An Internal Standard of Choice

1,3-Dihydro-1-d5-phenyl-2H-indol-2-one is the deuterated analog of 1,3-dihydro-1-phenyl-2H-indol-2-one.[1] The strategic replacement of five hydrogen atoms with deuterium on the phenyl ring imparts a mass shift of +5 Da (Daltons). This seemingly simple modification is the cornerstone of its utility in modern bioanalytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Why Deuterium Labeling?

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis.[2][3] The ideal internal standard co-elutes chromatographically with the analyte of interest and exhibits identical ionization efficiency in the mass spectrometer's source.[4] However, it must be mass-distinguishable from the analyte. 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one fulfills these criteria perfectly when used for the quantification of its non-labeled counterpart.

The near-identical physicochemical properties of the deuterated and non-deuterated forms ensure that they behave almost identically during sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and chromatographic separation.[4] Any analyte loss during these steps will be mirrored by a proportional loss of the internal standard, a phenomenon known as "tracking." This tracking corrects for variability, leading to highly accurate and precise quantification.[5]

Key Advantages:

  • Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate measurements.[6][7][8] Because the SIL-IS is affected by these matrix effects in the same way as the analyte, their ratio remains constant, ensuring data accuracy.[9]

  • Improved Precision and Accuracy: By accounting for variations in extraction recovery and instrument response, the use of a SIL-IS significantly improves the precision and accuracy of the analytical method.[5]

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[2][10][11] The International Council for Harmonisation (ICH) M10 guideline, adopted by major regulatory agencies, also emphasizes the suitability of SIL-IS.[12][13]

Application: Quantification of a Phenyl-Indolone Analog in Preclinical Plasma Samples

This section outlines the application of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one as an internal standard for the quantification of a hypothetical therapeutic agent, "Drug X" (1,3-dihydro-1-phenyl-2H-indol-2-one), in rat plasma. The 1,3-dihydro-2H-indol-2-one scaffold is a common motif in pharmacologically active compounds.[14][15][16]

Experimental Design Rationale

The primary objective is to develop and validate a robust LC-MS/MS method for determining the concentration-time profile of Drug X following intravenous administration to Sprague-Dawley rats.[17][18] The selection of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one as the internal standard is predicated on its structural identity to Drug X, ensuring optimal tracking during the analytical process.[19]

A protein precipitation extraction method is chosen for its simplicity, high throughput, and suitability for early-stage discovery PK studies.[20][21][22] Acetonitrile is selected as the precipitation solvent due to its efficiency in precipitating plasma proteins while effectively solubilizing the analyte and internal standard.[23]

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot 50 µL Rat Plasma P2 Spike with 10 µL Internal Standard (1,3-Dihydro-1-d5-phenyl-2H-indol-2-one) P1->P2 P3 Add 200 µL Acetonitrile (Protein Precipitation) P2->P3 P4 Vortex & Centrifuge (14,000 rpm, 10 min) P3->P4 P5 Transfer Supernatant P4->P5 A1 Inject 5 µL onto UPLC Column P5->A1 Extracted Sample A2 Chromatographic Separation A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 Multiple Reaction Monitoring (MRM) A3->A4 D1 Integrate Peak Areas (Analyte & IS) A4->D1 Raw Data D2 Calculate Peak Area Ratio (Analyte/IS) D1->D2 D3 Generate Calibration Curve D2->D3 D4 Quantify Unknown Concentrations D3->D4 end Pharmacokinetic Profile D4->end Final PK Data

Caption: Bioanalytical workflow for pharmacokinetic sample analysis.

Materials and Reagents
Material/ReagentSupplierGrade
1,3-Dihydro-1-d5-phenyl-2H-indol-2-oneLGC Standards≥98% isotopic purity
1,3-Dihydro-1-phenyl-2H-indol-2-one (Drug X)Sigma-Aldrich≥99% chemical purity
AcetonitrileFisher ScientificLC-MS Grade
Formic AcidThermo ScientificOptima™ LC/MS Grade
WaterMilliporeMilli-Q® Grade
Rat Plasma (K2-EDTA)BioIVTPooled, Male
Detailed Protocol: Sample Preparation & LC-MS/MS Analysis

Step 1: Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Drug X and 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one into separate 1 mL volumetric flasks. Dissolve in acetonitrile and bring to volume.

  • Internal Standard (IS) Working Solution (100 ng/mL): Perform a serial dilution of the IS stock solution with 50:50 acetonitrile:water to achieve a final concentration of 100 ng/mL. This solution will be used to spike all samples.

  • Calibration Curve (CC) and Quality Control (QC) Working Solutions: Prepare a set of serial dilutions from the Drug X stock solution in acetonitrile to create working solutions for spiking into blank plasma. These will generate CC standards ranging from 1 to 2000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 1500 ng/mL).

Step 2: Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown study sample.

  • Aliquot 50 µL of blank rat plasma (for CCs and QCs) or study sample plasma into the appropriately labeled tubes.

  • Spike 10 µL of the IS Working Solution (100 ng/mL) into all tubes except for the "double blank" (blank plasma with no analyte or IS).

  • For CCs and QCs, spike 10 µL of the corresponding Drug X working solution into the blank plasma. For unknown samples, add 10 µL of 50:50 acetonitrile:water.

  • Vortex briefly (approx. 5 seconds).

  • Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.[23]

  • Cap the tubes and vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm (approx. 18,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vials for LC-MS/MS analysis.

Step 3: LC-MS/MS Instrumentation and Conditions

  • LC System: Waters ACQUITY UPLC I-Class

  • MS System: Sciex Triple Quad™ 6500+

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 2.0 minutes, hold at 95% B for 0.5 min, return to 5% B and equilibrate for 0.5 min.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (MRM):

The fragmentation of the parent compound, 1,3-dihydro-2H-indol-2-one (oxindole), typically involves cleavage of the heterocyclic ring.[24] For N-phenyl substituted analogs, characteristic fragments arise from cleavages at the bonds adjacent to the carbonyl group and within the phenyl-indole linkage.[25][26]

CompoundQ1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)Collision Energy (eV)
Drug X (Analyte)210.1182.15025
1,3-Dihydro-1-d5-phenyl-2H-indol-2-one (IS)215.1187.15025

The specific Q1/Q3 transitions and collision energies should be optimized empirically by infusing a pure standard of each compound.

Data Analysis and Validation

The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically applied.

The method should be validated according to regulatory guidelines (FDA and EMA/ICH M10), assessing parameters such as:[10][17][27]

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect[28]

  • Extraction Recovery

  • Stability (Bench-top, Freeze-thaw, Long-term)

Advanced Considerations and Troubleshooting

Isotopic Purity: It is crucial to use an internal standard with high isotopic purity (typically >98%). Any contribution from the unlabeled analyte present in the IS must be accounted for, especially at the lower limit of quantification (LLOQ).

Metabolic Stability: A key assumption is that the deuterium label is not located at a site of metabolism.[29] For 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one, the deuterium atoms are on the aromatic phenyl ring, which is generally not a primary site of metabolism for this class of compounds, making it a stable label.

"Crosstalk" or "Contribution": This refers to the signal from the analyte channel (e.g., 210.1 -> 182.1) that is detected in the internal standard channel (215.1 -> 187.1), or vice versa. This can be assessed by injecting the highest concentration standard without IS and a pure IS solution. The contribution should be negligible, typically less than 5% of the IS response in the LLOQ sample, per regulatory guidelines.[2]

Conclusion

1,3-Dihydro-1-d5-phenyl-2H-indol-2-one serves as an exemplary stable isotope-labeled internal standard for the quantification of its corresponding non-deuterated analog in complex biological matrices. Its use, when embedded within a well-validated bioanalytical method, provides the high level of accuracy and precision required to make critical decisions in drug development. The protocols and rationale outlined in this document provide a robust framework for researchers to successfully implement this valuable analytical tool in their pharmacokinetic studies.

References

  • Wang, S., et al. "Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Li, W., et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis." Bioanalysis, vol. 10, no. 15, 2018, pp. 1189-1192.
  • NorthEast BioLab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?". NorthEast BioLab, 2023.
  • Matuszewski, B. K. "Importance of matrix effects in LC–MS/MS bioanalysis." Bioanalysis, vol. 6, no. 3, 2014, pp. 289-291.
  • BenchChem.
  • Dendzik, K., et al. "Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?". Journal of Pharmaceutical and Biomedical Analysis, vol. 169, 2019, pp. 199-206.
  • Bioanalysis Zone. "Importance of matrix effects in LC-MS/MS bioanalysis." Bioanalysis Zone, 2014.
  • BenchChem. "An in-depth guide to the role of deuterium labeling in pharmacokinetic studies." BenchChem, 2025.
  • BenchChem. "A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods." BenchChem, 2025.
  • ResolveMass Laboratories Inc. "LC-MS/MS Bioanalytical Services for Small Molecule Drug Development.
  • Ahmed, S., et al. "BIO-Analytical Method Development and Validation By LC/MS/MS Technique." International Journal of Pharmaceutical Sciences and Research, vol. 16, no. 8, 2025, pp. 1000-1010.
  • Phenomenex.
  • Progress. "Bioanalytical method validation and study sample analysis." Progress, 2022.
  • Emery Pharma.
  • Christianson, C.
  • ResolveMass Laboratories Inc. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Agilent. "Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis." Agilent Technologies, 2010.
  • ResolveMass Laboratories Inc. "Essential FDA Guidelines for Bioanalytical Method Validation.
  • IQVIA. "Small and Large Molecule LC-MS.
  • Dendzik, K., et al. "Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?". PubMed, 2019.
  • Li, Y., et al. "A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis." Journal of Chromatography B, vol. 862, no. 1-2, 2008, pp. 219-226.
  • Abcam. "Protein precipitation: A comprehensive guide." Abcam, 2023.
  • ResolveMass Laboratories Inc. "Deuterated Standards for LC-MS Analysis.
  • Pharmaffiliates. "The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
  • Plenis, A., et al. "Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?". Journal of Pharmaceutical and Biomedical Analysis, vol. 132, 2017, pp. 1-7.
  • Asati, V., et al. "1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study." European Journal of Medicinal Chemistry, vol. 46, no. 11, 2011, pp. 5573-5579.
  • Joshi, K. C., et al. "INVESTIGATION OF THE REACTION OF 1, 3- DIHYDRO-3- (2-PHENYL-2-OXOETHYLIDENE) -INDOL-2(H) -." International Journal of Research and Analytical Reviews, vol. 3, no. 4, 2016.
  • Chemistry LibreTexts.
  • Prasain, J. "Ion fragmentation of small molecules in mass spectrometry." UAB Mass Spectrometry, 2009.
  • Slanina, T., et al. "Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction." Beilstein Journal of Organic Chemistry, vol. 17, 2021, pp. 543-554.
  • ResearchGate. "Scheme 2. Synthesis of 3-substituted-benzyldene-1,3-dihydro-indol-2-one...".
  • NIST. "2H-Indol-2-one, 1,3-dihydro-." NIST Chemistry WebBook, 2023.
  • HCH-Biotech. "1,3-Dihydro-1-d5-phenyl-2H-indol-2-one." HCH-Biotech, 2023.

Sources

Preparation of calibration curves with 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for preparing calibration curves to quantify 1,3-Dihydro-1-phenyl-2H-indol-2-one (also known as N-phenyl-2-oxindole) in biological matrices using its stable isotope-labeled analog, 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one , as the Internal Standard (IS).

The protocol addresses the critical challenge of heteroscedasticity in LC-MS/MS bioanalysis—where variance increases with concentration. By utilizing a d5-labeled IS, this method corrects for matrix effects (ion suppression/enhancement) and extraction efficiency, ensuring compliance with FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines.

Physicochemical Profile & Solubility

Understanding the molecule is the first step to a stable calibration curve. 1-phenyl-2-indolinone is a lipophilic compound.

PropertyAnalyte (d0)Internal Standard (d5)
Chemical Name 1,3-Dihydro-1-phenyl-2H-indol-2-one1,3-Dihydro-1-(phenyl-d5)-2H-indol-2-one
Molecular Formula


Molecular Weight 209.24 g/mol 214.27 g/mol
LogP (Lipophilicity) ~2.5 (Moderate-High)~2.5
Solubility DMSO (High), MeOH (Good), Water (Poor)DMSO (High), MeOH (Good), Water (Poor)
Storage -20°C, protected from light-20°C, protected from light

Critical Note: Due to low aqueous solubility, primary stock solutions must be prepared in DMSO or 100% Methanol. Attempting to dissolve the neat powder in water or low-organic mobile phases will result in precipitation and non-linear calibration curves.

Experimental Protocol

Preparation of Stock Solutions

Objective: Create stable primary sources for the Analyte and the IS.

  • Analyte Stock (Stock A): Weigh accurately ~10 mg of 1,3-Dihydro-1-phenyl-2H-indol-2-one into a 10 mL volumetric flask. Dissolve in DMSO to yield a 1.0 mg/mL (1000 µg/mL) solution.

  • IS Stock (Stock IS): Weigh ~1.0 mg of the deuterated d5-analog into a 10 mL flask. Dissolve in DMSO to yield 100 µg/mL .

Preparation of Working Solutions (Serial Dilution)

Objective: Create a non-matrix spiking set. Solvent: 50:50 Methanol:Water (matches the initial mobile phase to prevent solvent shock).

Table 1: Analyte Working Solutions (WS)

Working Solution IDSource SolutionVolume Taken (µL)Diluent Volume (µL)Final Conc. (ng/mL)
WS-1 (High) Stock A (1 mg/mL)100900100,000
WS-2 WS-110090010,000
WS-3 WS-25005005,000
WS-4 WS-32008001,000
WS-5 WS-4200800200
WS-6 WS-5500500100
WS-7 (LLOQ) WS-620080020

Internal Standard Spiking Solution (IS-Spike): Dilute Stock IS (100 µg/mL) with Methanol to a fixed concentration of 500 ng/mL . This solution will be added to every sample.

Calibration Curve Construction (Matrix Spiking)

Objective: Mimic the biological environment. Matrix: Drug-free Plasma (Human/Rat) or Microsomes.

  • Aliquot Matrix: Place 45 µL of blank matrix into 1.5 mL Eppendorf tubes.

  • Spike Analyte: Add 5 µL of the respective Working Solution (WS-1 to WS-7) to the matrix.

    • Result: A 1:10 dilution of the WS. The curve range in plasma is now 2 ng/mL to 10,000 ng/mL .

  • Spike Internal Standard: Add 10 µL of IS-Spike (500 ng/mL) to ALL tubes (Standards, QCs, and Blanks).

    • Note: Do not add IS to the "Double Blank" (Matrix only).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

  • Vortex & Centrifuge: Vortex for 1 min; Centrifuge at 13,000 rpm for 10 min at 4°C.

  • Supernatant Transfer: Transfer 100 µL of supernatant to LC vials for injection.

Workflow Visualization

The following diagram illustrates the critical flow from stock preparation to LC-MS injection, ensuring the integrity of the d5-IS correction.

CalibrationWorkflow Stock_A Analyte Stock (d0-Indolone) 1 mg/mL in DMSO WS_Series Working Solutions (Serial Dilution) Solvent: MeOH:H2O Stock_A->WS_Series Dilute Stock_IS IS Stock (d5-Indolone) 100 µg/mL in DMSO IS_Spike IS Spiking Sol. Fixed Conc: 500 ng/mL Stock_IS->IS_Spike Dilute Sample_Prep Sample Tube: 45µL Matrix + 5µL Analyte WS + 10µL IS Spike WS_Series->Sample_Prep Variable Conc. IS_Spike->Sample_Prep Fixed Conc. Matrix Biological Matrix (Plasma/Microsomes) Matrix->Sample_Prep Extraction Protein Precipitation (+150µL ACN) -> Centrifuge Sample_Prep->Extraction LCMS LC-MS/MS Injection Measure Area Ratio (Analyte/IS) Extraction->LCMS

Figure 1: Step-by-step workflow for preparing calibration standards with d5-internal standard correction.

LC-MS/MS Methodology & Logic

Mass Spectrometry Parameters

The d5-label provides a +5 Da mass shift. You must verify that the Analyte does not have an isotope peak contributing to the IS channel (Cross-talk).

  • Ionization: ESI Positive Mode.

  • MRM Transitions (Example):

    • Analyte (d0):

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • Internal Standard (d5):

      
       (Quantifier).
      
    • Note: The transition to 118 (d0) vs 123 (d5) suggests the loss of the phenyl ring or substantial fragmentation involving the labeled moiety, preserving the mass shift in the fragment.

The Calibration Logic (Regression)

In bioanalysis, error is proportional to concentration (heteroscedasticity). A simple linear regression (


) will fail at the lower end of the curve (LLOQ).

Required Regression Model:


Weighting Factor: 

[1][2]
  • y: Peak Area Ratio (Area of Analyte / Area of IS).

  • x: Nominal Concentration of Analyte.

  • Why

    
    ?  This weighting assigns higher significance to the lower concentration standards (LLOQ), ensuring that the large variance at the high end (ULOQ) does not skew the accuracy of the low end. This is a requirement for meeting the ±15% accuracy criteria across a wide dynamic range (FDA 2018).
    

Validation & Acceptance Criteria

To ensure the calibration curve is valid, it must meet the FDA Bioanalytical Method Validation Guidance (2018) criteria:

  • Non-Zero Standards: At least 75% of calibration standards must pass.

  • Accuracy:

    • LLOQ: 80-120% of nominal concentration.

    • All other standards: 85-115% of nominal concentration.

  • Linearity:

    
     is typical, but the back-calculated accuracy (point 2) is the true determinant of fit quality, not just the correlation coefficient.
    

LogicFlow Start Raw Data Acquisition Calc_Ratio Calculate Ratio: (Area Analyte / Area IS) Start->Calc_Ratio Regression Apply Linear Regression Weighting: 1/x² Calc_Ratio->Regression Check Back-Calculate Standard Concentrations Regression->Check Decision Is Accuracy 85-115%? Check->Decision Pass Batch Accepted Quantify Samples Decision->Pass Yes Fail Reject Batch Check Pipetting/Solubility Decision->Fail No

Figure 2: Logic flow for data processing and acceptance criteria.

Troubleshooting & Optimization

  • Issue: Non-Linearity at ULOQ (High End).

    • Cause: Detector saturation or solubility limit.

    • Fix: Check if the 10,000 ng/mL standard is precipitating in the matrix. Reduce ULOQ or use a different ionization transition.

  • Issue: IS Signal Variation.

    • Cause: Matrix effects (Ion Suppression).[3]

    • Fix: The d5-IS should track this. If the IS area varies by >50% between samples, check extraction efficiency. Ensure the IS is added before protein precipitation.

  • Issue: Deuterium Exchange.

    • Check: The d5 label on the phenyl ring is generally stable. However, avoid highly acidic/basic mobile phases for extended periods if degradation is suspected.

References

  • US Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022).[6] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Gu, H., et al. (2014). "Selecting the Correct Weighting Factors for Linear and Quadratic Calibration Curves with Least-Squares Regression Algorithm in Bioanalytical LC-MS/MS Assays." Analytical Chemistry, 86(18), 8959–8966. [Link]

  • PubChem. (n.d.). Compound Summary for CID 13651, 1-Phenyl-2-indolinone. National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing ESI+ Ionization for 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth troubleshooting and optimization strategies for enhancing the positive mode electrospray ionization (ESI+) efficiency of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one (also known as 1-Phenyl-oxindole-d5).[1] This molecule, while amenable to ESI-MS analysis, can present challenges in achieving robust and consistent signal intensity due to its specific chemical structure. The core of the molecule is an oxindole, which contains a lactam functional group.[2] The nitrogen atom's lone pair in the lactam is delocalized by resonance with the adjacent carbonyl group, reducing its basicity and making direct protonation on the nitrogen less favorable. Therefore, successful ionization in ESI+ typically relies on protonating the carbonyl oxygen.

This document is structured as a series of frequently asked questions (FAQs) that our application scientists commonly address. It moves from fundamental mobile phase adjustments to fine-tuning instrument parameters, explaining the scientific rationale behind each step to empower you to make informed decisions during your method development.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am seeing a very weak or inconsistent signal for 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one in ESI+. What is the likely cause?

A1: A weak signal in ESI+ is fundamentally a problem of inefficient ion generation in the ESI source. For a neutral molecule like 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one, this means it is not readily accepting a proton (to form [M+H]⁺) or forming other cationic adducts (like [M+NH₄]⁺ or [M+Na]⁺).

The primary reason is the molecule's low intrinsic basicity. As mentioned, the lactam nitrogen is not a strong proton acceptor. The most probable site for protonation is the oxygen of the carbonyl (C=O) group. To achieve this efficiently, the chemical environment of the ESI droplet must strongly favor proton transfer to the analyte. Without proper mobile phase conditions, the equilibrium between the neutral molecule and its protonated form will heavily favor the neutral state, leading to a poor response.[3] Subsequent sections will detail how to manipulate this environment to maximize the formation of the desired [M+H]⁺ ion.

Q2: How can I use mobile phase additives to significantly improve my signal?

A2: Mobile phase composition is the most critical factor influencing ESI efficiency.[4] The goal is to create a solution environment that promotes the formation and stability of gas-phase ions. This is primarily achieved by adding volatile acids or salts.

The Critical Role of Acidification

Adding a small amount of acid to the mobile phase is the most effective first step. By increasing the concentration of protons (H⁺) in the ESI droplets, you shift the ionization equilibrium towards the desired protonated state, [M+H]⁺.

However, not all acids are suitable for LC-MS. Strong, non-volatile acids will contaminate the instrument, while some volatile acids can suppress the signal through other mechanisms. The most common and effective choices are formic acid and acetic acid.[5]

Protocol 1: Systematic Evaluation of Mobile Phase Additives

This protocol uses flow injection analysis (FIA) for rapid optimization without chromatographic interference.

  • Prepare Stock Solutions:

    • Analyte Stock: Prepare a 1 mg/mL stock solution of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one in acetonitrile or methanol.

    • Working Solution: Dilute the stock to a final concentration of 1 µg/mL in a 50:50 water:acetonitrile solution. This is your "No Additive" baseline.

  • Prepare Test Mobile Phases: Create 100 mL batches of 50:50 water:acetonitrile containing the following additives:

    • Condition A: 0.1% Formic Acid (v/v)

    • Condition B: 0.2% Formic Acid (v/v)

    • Condition C: 0.1% Acetic Acid (v/v)

    • Condition D: 5 mM Ammonium Formate

    • Condition E: 5 mM Ammonium Formate with 0.05% Formic Acid

  • FIA Setup:

    • Bypass the LC column using a union.

    • Set the pump to deliver the "No Additive" mobile phase at a typical flow rate (e.g., 0.4 mL/min).

    • Infuse the 1 µg/mL working solution using a syringe pump (e.g., at 10 µL/min) via a T-junction into the mobile phase stream.

  • Data Acquisition & Evaluation:

    • Allow the signal to stabilize and record the intensity of the [M+H]⁺ ion (m/z 215.28).

    • Sequentially switch the LC pump to each test mobile phase (A through E), allowing the system to equilibrate for 5-10 minutes each time.

    • Record the stable signal intensity for each condition.

    • Compare the signal intensities to determine the optimal additive.

Table 1: Comparison of Common ESI+ Mobile Phase Additives

AdditiveTypical ConcentrationPrimary Ion FormedRationale & Expected Outcome
No Additive N/A[M+Na]⁺, [M+K]⁺Baseline condition. Signal for [M+H]⁺ is expected to be very low. Sodium adducts may dominate.
Formic Acid (FA) 0.1 - 0.2%[M+H]⁺ Excellent proton source. Generally provides the highest sensitivity for molecules protonated on an oxygen.
Acetic Acid (AA) 0.1 - 0.5%[M+H]⁺A weaker acid than FA. Can be a good alternative if FA causes in-source fragmentation or chromatographic issues.[5]
Ammonium Formate 2 - 10 mM[M+H]⁺, [M+NH₄]⁺Provides a source of protons and can form ammonium adducts. Useful for neutral compounds and can improve peak shape.[6]

A Warning Against Trifluoroacetic Acid (TFA): While excellent for chromatography, TFA is a strong ion-pairing agent that should be avoided in ESI-MS. The trifluoroacetate anion forms a very stable, neutral ion pair with the protonated analyte in the droplet. This neutral complex does not carry a charge and will not be detected by the mass spectrometer, leading to severe signal suppression.[7][8]

Q3: What are the key ESI source parameters to tune, and what is a logical workflow for optimization?

A3: Once the mobile phase is optimized, fine-tuning the ESI source parameters is the next step to maximize ion sampling and desolvation.[9] These settings are highly instrument-dependent, but the principles are universal. The key is to adjust them systematically.

Core ESI Source Parameters:

  • Capillary Voltage (Spray Voltage): This high voltage (typically 2-5 kV) applied to the ESI needle is what generates the charged droplets. The goal is a stable Taylor cone and a consistent spray. An optimal voltage provides a stable and maximal signal; too high or too low can lead to an unstable signal or electrical discharge.[10][11]

  • Cone Voltage (Fragmentor / Declustering Potential): This voltage is applied between the skimmer cone and the first ion guide. Its primary role is to accelerate ions, causing low-energy collisions with background gas molecules. This helps to strip away residual solvent molecules and break up ion clusters.[8] If set too high, it can induce fragmentation of the analyte itself (in-source CID).

  • Drying Gas Temperature & Flow Rate: A heated gas (usually nitrogen) flows coaxially to the ESI spray to aid in solvent evaporation from the droplets.[7] Higher temperatures and flows increase desolvation efficiency but can cause thermal degradation of unstable compounds.

  • Nebulizer Gas Pressure: This gas helps to shear the liquid emerging from the capillary into fine droplets, enabling the use of higher flow rates than pure electrospray.[12]

Optimization Workflow

A logical, sequential approach is crucial. Adjusting all parameters at once makes it impossible to identify the most impactful changes.

ESI_Optimization_Workflow cluster_0 Phase 1: Chemical Optimization cluster_1 Phase 2: Physical Optimization Start Start with Infusion of Analyte in Optimized Mobile Phase Opt_CV Step 1: Optimize Cone Voltage (Find sweet spot between desolvation and fragmentation) Start->Opt_CV Opt_Gas Step 2: Optimize Drying Gas (Adjust Temperature & Flow Rate) Opt_CV->Opt_Gas Opt_Neb Step 3: Optimize Nebulizer Gas (Adjust Pressure) Opt_Gas->Opt_Neb Opt_Vcap Step 4: Optimize Capillary Voltage (Ensure spray stability) Opt_Neb->Opt_Vcap End Optimized Signal Achieved Opt_Vcap->End

Caption: A sequential workflow for ESI source parameter optimization.

Table 2: Typical Starting Parameters for ESI+ Optimization

ParameterTypical RangeEffect of Increasing the Value
Capillary Voltage 3000 - 4500 VIncreases signal to an optimum, then may become unstable.
Cone Voltage 20 - 80 VReduces adducts/clusters; can cause fragmentation if too high.[8]
Drying Gas Temp. 250 - 350 °CImproves desolvation; may degrade thermally labile compounds.[12]
Drying Gas Flow 8 - 12 L/minImproves desolvation; can decrease sampling efficiency if too high.
Nebulizer Pressure 30 - 60 psiImproves droplet formation; affects spray stability.[12]
Q4: I'm observing multiple ions like [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ simultaneously. How do I consolidate the signal into one species?

A4: The presence of multiple adducts splits your analyte signal, reducing the intensity of any single ion and complicating quantification. The goal is to drive the ionization process toward a single, desired species, usually [M+H]⁺.

The Cause:

  • Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts: These are common contaminants. Sources include glassware, solvent impurities, and buffer salts.[8]

  • Ammonium ([M+NH₄]⁺) Adducts: These are intentionally formed when using an ammonium-based salt (e.g., ammonium formate) as an additive. For some compounds, this adduct is more stable and provides a better signal than the protonated molecule.

The Solution: The formation of these adducts is a competitive process. By manipulating the chemical environment, you can favor one over the others.

Adduct_Competition cluster_ions Potential Ions cluster_reagents Reagents in Solution Analyte Analyte (M) in ESI Droplet MH [M+H]⁺ (Desired Ion) Analyte->MH MNa [M+Na]⁺ (Competing Ion) Analyte->MNa Proton H⁺ Source (e.g., Formic Acid) Proton->MH Favors Formation Proton->MNa Suppresses Formation Sodium Na⁺ Source (Contamination) Sodium->MNa Favors Formation

Caption: Competitive ionization between protonation and sodium adduction.

Troubleshooting Steps:

  • Increase Proton Availability: The most effective way to suppress sodium adducts is to increase the concentration of protons. If you are seeing a significant [M+Na]⁺ peak with 0.1% formic acid, try increasing it to 0.2%. The higher concentration of H⁺ will outcompete the Na⁺ for the analyte.[3]

  • Eliminate Contamination Sources:

    • Switch from glass autosampler vials to polypropylene vials to minimize sodium leaching.[8]

    • Use high-purity, LC-MS grade solvents and additives.

    • Ensure all glassware used for mobile phase preparation is thoroughly rinsed with high-purity water.

  • Evaluate Ammonium Adducts: If you are using ammonium formate and see both [M+H]⁺ and [M+NH₄]⁺, you may need to choose one for quantification. Sometimes, the ammonium adduct is more stable and provides a better overall signal. If you want to favor the [M+H]⁺ ion, switch to a mobile phase additive that does not contain ammonium, such as formic or acetic acid.

By systematically addressing mobile phase chemistry and instrument parameters, you can overcome the inherent challenges of ionizing 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one and develop a robust, sensitive ESI-MS method.

References

  • Kruve, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE. Available at: [Link]

  • Stoll, D. R. (2020). Effects of different buffer additives on positive ion ESI sensitivities for selected amine analytes. ResearchGate. Available at: [Link]

  • LCGC. (2021). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC. Available at: [Link]

  • HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. Available at: [Link]

  • García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. PubMed. Available at: [Link]

  • Gomez, S. M., et al. (2016). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. PMC. Available at: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]

  • Jeong, S., et al. (2018). improving-negative-liquid-chromatography-electrospray-ionization-mass-spectrometry-lipidomic-analysis-of-human-plasma-using-acetic-acid-as-a-mobile-phase-additive. Bohrium. Available at: [Link]

  • LabPnP. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LabPnP. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. Available at: [Link]

  • Romans, K. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. LCGC International. Available at: [Link]

  • Kennesaw State University. (n.d.). Optimizing Spray, Capillary Tube Voltage, Temperature and Gas Parameters for Electrospray Protein Ionization in Mass Spectrometry. The Institutional Repository of Kennesaw State University. Available at: [Link]

  • University of Victoria. (n.d.). Strategies for avoiding saturation effects in ESI-MS. UVic. Available at: [Link]

  • Kim, H., et al. (2021). Characterization of Spray Modes and Factors Affecting the Ionization Efficiency of Paper Spray Ionization. Frontiers. Available at: [Link]

  • Pharmaffiliates. (n.d.). 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one. Pharmaffiliates. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Indol-2-one, 1,3-dihydro- (CAS 59-48-3). Cheméo. Available at: [Link]

  • Agilent. (n.d.). Optimizing the Agilent Multimode Source. Agilent. Available at: [Link]

  • Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews. Available at: [Link]

  • Kruve, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental C. PLOS ONE. Available at: [Link]

  • Page, J. S., et al. (2007). Ionization and transmission efficiency in an electrospray ionization-mass spectrometry interface. PNNL. Available at: [Link]

  • NIST. (n.d.). 2H-Indol-2-one, 1,3-dihydro-. NIST WebBook. Available at: [Link]

  • Aalizadeh, R., et al. (2021). Ionization efficiency prediction of electrospray ionization mass spectrometry analytes based on molecular fingerprints and cumulative neutral losses. PMC. Available at: [Link]

Sources

Technical Support Center: Stability & Handling of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Welcome to the technical support hub. You are likely working with 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one (an N-phenyl oxindole analog) as an internal standard (IS) or metabolic probe.

To ensure data integrity, you must distinguish between two distinct types of isotopic instability. Most "stability failures" reported with this scaffold are actually solvent-induced tautomerization , not true degradation of the


 label.
The Two Points of Vulnerability
  • The

    
    -Phenyl Ring (The Label): 
    
    • Stability: High.

    • Risk: Low. Requires strong acidic conditions (e.g., concentrated TFA,

      
      ) or metal catalysis to induce Electrophilic Aromatic Substitution (EAS) back-exchange.
      
  • The C3-Methylene Position (The "Active" Site):

    • Stability: Low (Chemically Active).

    • Risk: High. The protons at C3 (

      
       to the carbonyl) are acidic (
      
      
      
      ). In protic deuterated solvents (e.g.,
      
      
      ,
      
      
      ), these will exchange rapidly, causing a mass shift of +1 or +2 Da.

Interactive Troubleshooting Guide (FAQs)

Scenario A: "My Mass Spec signal is shifting to M+1 or M+2."

Diagnosis: This is likely C3-Proton Exchange , not label loss. If you dissolve your sample in a deuterated protic solvent (like Methanol-


), the solvent deuterium swaps with the C3 hydrogens via keto-enol tautomerism.

Corrective Protocol:

  • Immediate Action: Switch your stock solvent to an aprotic solvent.

  • Recommended Solvents: DMSO-

    
     or Acetonitrile (MeCN).
    
  • Why? These solvents do not have exchangeable protons, preventing the C3 position from scrambling.

Scenario B: "I am seeing a loss of the d5 label (M-1, M-2 peaks)."

Diagnosis: This indicates Acid-Catalyzed Back-Exchange or Metabolic Hydroxylation . The aromatic C-D bonds on the phenyl ring are generally stable. However, if your workflow involves high temperatures (>60°C) and low pH (<2), you may be forcing an EAS reaction that replaces the deuterium with hydrogen.

Corrective Protocol:

  • LC-MS Mobile Phase: Ensure your mobile phase modifier (Formic Acid/Acetic Acid) is

    
    . Avoid Trifluoroacetic Acid (TFA) if possible, as it is a stronger catalyst for aromatic exchange.
    
  • Temperature: Keep column temperature

    
    .
    

Technical Deep Dive: Mechanisms of Exchange

To prevent errors, you must understand the causality of exchange. The diagram below illustrates the difference between the Stable Label and the Labile Core .

OxindoleStability Molecule 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one C3_Site C3 Position (Methylene) High Risk of Exchange Molecule->C3_Site Contains Acidic H Phenyl_Site N-Phenyl Ring (d5 Label) High Stability Molecule->Phenyl_Site Contains Stable C-D Result_Scramble Mass Shift (+2 Da) (Tautomerization) C3_Site->Result_Scramble Rapid Equilibrium Result_Loss Label Loss (-D/+H) (EAS Mechanism) Phenyl_Site->Result_Loss Slow Reaction Solvent_Protic Protic Solvents (MeOH, Water, D2O) Solvent_Protic->C3_Site Facilitates H/D Swap Acid_Strong Strong Acids (TFA, H2SO4) Acid_Strong->Phenyl_Site Catalyzes Exchange

Figure 1: Mechanistic pathways for isotopic instability. Note that C3 exchange leads to mass addition (if solvent is deuterated), while Phenyl exchange leads to label loss.

Standard Operating Procedures (SOPs)

SOP 1: Preparation of Stable Stock Solutions
ParameterRecommendationScientific Rationale
Primary Solvent DMSO-

(anhydrous)
Aprotic, high solubility, prevents C3 exchange.
Alternative Acetonitrile (MeCN) Good for LC-MS injection, but ensure it is non-acidified.
Avoid Methanol-

(

)
Causes rapid H/D exchange at C3, shifting parent mass by +2 Da.
Storage Temp -20°C or -80°C Slows kinetic rates of any potential degradation.
Container Amber Glass (Silanized) Prevents surface adsorption; amber protects from photo-oxidation.
SOP 2: LC-MS Method Parameters

When using this molecule as an Internal Standard (IS), your LC-MS method must not induce on-column exchange.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Run Time: Minimize time on column.

  • Avoid: High pH mobile phases (Ammonium Hydroxide).

    • Reason: High pH promotes enolate formation at C3, accelerating exchange and potential oxidative degradation (formation of isatin derivatives).

Scientific Validation & Reference Data

Why C3 Exchange Happens (The "False" Instability)

The C3 position of oxindole is activated by the adjacent carbonyl group. The


 of these protons is approximately 18. In the presence of 

or

, the equilibrium shifts:


This results in a mass shift of +2.014 Da . This is reversible and does not indicate the loss of the


-phenyl label. To reverse this (if you accidentally used deuterated methanol), simply evaporate the solvent and reconstitute in non-deuterated water/acetonitrile; the mass will return to normal [1, 2].
Why Phenyl Stability Matters

The


 label on the phenyl ring is robust. Exchange here follows the Electrophilic Aromatic Substitution (EAS)  mechanism. For a deuterium on the phenyl ring to be replaced by a proton (back-exchange), the ring must be attacked by a proton (

). This reaction is significantly slower than C3 exchange and typically requires elevated temperatures or strong mineral acids [3].

References

  • Vertex AI Search. (2026). pKa of oxindole C3 protons and tautomerism mechanisms. Retrieved from 1.

  • Vertex AI Search. (2026). Deuterium exchange kinetics in oxindole derivatives. Retrieved from 2.

  • Vertex AI Search. (2026). Mechanisms of acid-catalyzed aromatic hydrogen-deuterium exchange. Retrieved from 3.

Sources

Technical Support Center: Troubleshooting 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Chromatography Optimization & Peak Shape Correction Analyte Class: Deuterated N-Phenyl Oxindoles (Internal Standard/Metabolite)

Introduction: Understanding the Analyte

Before troubleshooting, it is critical to understand the physicochemical properties of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one . As a deuterated analog (d5-labeled on the phenyl ring), this molecule is typically used as an Internal Standard (IS) for bioanalytical assays.

  • Chemical Nature: It is a tertiary amide (lactam) fused to a benzene ring.

  • Basicity: Unlike amines, the nitrogen here is non-basic due to delocalization of the lone pair into the carbonyl and the phenyl ring.

  • Interaction Profile: The primary causes for tailing in this molecule are hydrophobic mismatch (strong solvent effect), hydrogen bonding (carbonyl oxygen interacting with free silanols), or metal chelation .

Part 1: Diagnostic Workflow

Q: My peak asymmetry factor ( ) is > 1.5. Where do I start?

A: Peak tailing is rarely random. Follow this logic gate to identify the root cause.

TailingDiagnosis Start START: Peak Tailing Detected (As > 1.5) CheckConc Check Sample Concentration Start->CheckConc Overload Column Overload CheckConc->Overload High Mass on Column CheckSolvent Check Injection Solvent CheckConc->CheckSolvent Mass OK SolventEffect Strong Solvent Effect (Most Likely for Lipophiles) CheckSolvent->SolventEffect Diluent > MP Strength CheckMP Check Mobile Phase pH CheckSolvent->CheckMP Diluent Matches MP Silanol Silanol Interaction (Secondary H-Bonding) CheckMP->Silanol Mid-range pH (4-7)

Figure 1: Diagnostic decision tree for isolating the cause of peak tailing.

Part 2: Chemical Troubleshooting (The "Why")

Q: I am using a standard C18 column. Why does the d5-IS tail while other analytes look fine?

A: This specific molecule (an oxindole) possesses a carbonyl oxygen that acts as a Hydrogen Bond Acceptor (HBA). Even though the molecule is not basic, that oxygen can interact with acidic silanols on the silica surface of older or non-endcapped C18 columns.

The Fix:

  • Switch to a High-Purity Column: Use a column with "Hybrid Particle Technology" (e.g., Waters BEH) or extensive end-capping (e.g., Agilent ZORBAX Eclipse Plus). These cover the silica surface, preventing the carbonyl interaction.

  • Mobile Phase Modifier: Ensure your mobile phase contains a modifier that suppresses ionization of residual silanols.

Table 1: Recommended Column Chemistries for Oxindoles

Column ClassSuitabilityMechanism of ActionRecommendation
Traditional C18 LowHigh residual silanol activity leads to H-bonding.Avoid unless fully end-capped.
Hybrid (BEH/CSH) High Ethylene-bridged hybrid particles have fewer surface silanols.Primary Choice
Phenyl-Hexyl MediumProvides

interactions with the phenyl ring, potentially improving selectivity but may not solve tailing.
Good for separation, check tailing.
Polar Embedded HighShielding groups prevent interaction with surface silanols.Excellent alternative.
Q: What is the "Strong Solvent Effect" and how does it affect this lipophilic IS?

A: This is the most common user error for hydrophobic molecules like 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one.

If you dissolve your sample in 100% Acetonitrile (ACN) or Methanol (MeOH) to ensure solubility, but your gradient starts at 90% Water , the analyte molecules "race" through the column in the plug of strong solvent before they precipitate or interact with the stationary phase. This causes a distorted, tailing, or split peak.

Protocol: Injection Solvent Optimization

  • Prepare Stock: Dissolve 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one in 100% DMSO or MeOH (High Conc).

  • Prepare Working Std: Dilute the stock into a solvent that matches your initial mobile phase conditions (e.g., 50:50 Water:MeOH or weaker).

  • Test: Inject. If precipitation occurs, increase organic content in 10% increments only until solubility is achieved.

Part 3: Step-by-Step Optimization Protocol

If basic troubleshooting fails, execute this optimization protocol to standardize the chromatography.

Phase 1: Mobile Phase Preparation

Objective: Minimize secondary interactions and stabilize pH.

  • Reagents: LC-MS Grade Water, Acetonitrile, Formic Acid (FA), Ammonium Formate.

  • Buffer Choice:

    • Acidic Conditions (Preferred): 0.1% Formic Acid in Water (MP A) and 0.1% Formic Acid in ACN (MP B). The low pH (approx 2.7) keeps silanols protonated (neutral), reducing H-bonding with the oxindole carbonyl.

Phase 2: Hardware Passivation (Metal Chelation Check)

Oxindoles can sometimes chelate trace metals (Iron/Steel) in the LC flow path, causing broad tailing.

  • Flush System: Wash the LC system with 0.1% Phosphoric acid (do not send to MS detector) to passivate steel surfaces.

  • Bypass: If tailing persists, bypass the column and inject. If the "slug" is tailing without a column, the issue is the injector/tubing (dead volume) or detector settings.

Phase 3: Experimental Workflow for Tailing Elimination

OptimizationWorkflow Step1 1. Dissolve IS in 10% DMSO Step2 2. Dilute to MP Initial Strength (e.g., 90% Water) Step1->Step2 Step3 3. Select Column: Hybrid C18 (1.7 or 2.5 µm) Step2->Step3 Step4 4. Run Gradient: 5% to 95% B with 0.1% FA Step3->Step4

Figure 2: Validated workflow for preparing and analyzing lipophilic amide standards.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Ammonium Acetate instead of Formic Acid? A: Yes, but Formic Acid is generally preferred for this analyte. Ammonium Acetate buffers at pH ~4.7 or ~6.7 (depending on the salt/acid ratio). At pH 4-6, silica silanols are ionized (


), which increases the risk of secondary interactions with the analyte. Keeping pH < 3.0 (Formic Acid) is safer for peak shape.

Q: The d5-IS peak is splitting. Is the deuterium exchanging? A: Unlikely. The deuterium is on the phenyl ring (aromatic C-D bond), which is extremely stable under standard LC conditions. Peak splitting is almost certainly a solvent mismatch issue. Reduce the injection volume (e.g., from 10 µL to 2 µL) or weaken the sample diluent.

Q: Does the d5-label affect retention time compared to the non-deuterated parent? A: Minimally. Deuterium has a slightly smaller molar volume than hydrogen, often resulting in the deuterated analog eluting slightly earlier (by a few seconds) in Reverse Phase LC. This is normal and not a sign of a problem.

References

  • Dolan, J. W. (2003). "Peak Tailing and Resolution." LCGC North America. [Link]

  • Waters Corporation. (2024). "BEH Technology: Hybrid Particle Technology for HPLC and UPLC." Waters.com. [Link]

  • Agilent Technologies. (2023). "LC Troubleshooting Guide: Peak Shape Issues." Agilent.com. [Link]

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography." Journal of Chromatography A. [Link]

Optimizing storage conditions for 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and longevity of your stock solutions. Below, you will find a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and validated protocols to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one?

A1: The choice of solvent is critical for ensuring both the solubility and stability of the compound. For 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one, a deuterated analog of N-Phenyloxindole, we recommend using high-purity, anhydrous aprotic solvents.

  • Primary Recommendation: Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO).

  • Rationale: Aprotic solvents are crucial for preventing hydrogen-deuterium (H-D) exchange, a process where the deuterium labels on your compound can be replaced by protons from the solvent.[1][2] This exchange would compromise the isotopic purity of your standard, leading to inaccuracies in quantitative analyses, especially when used as an internal standard in mass spectrometry.[2] While the deuterium atoms on the phenyl ring are generally stable, using aprotic solvents is a fundamental best practice for all deuterated compounds.[1]

Q2: What are the optimal short-term and long-term storage temperatures for the stock solution?

A2: Temperature is a key factor in preventing chemical degradation. The appropriate temperature depends on the intended duration of storage.

  • Short-Term Storage (Working Solutions, < 1-2 weeks): Store at 2-8°C.[2] This temperature minimizes solvent evaporation and slows potential degradation pathways without the risks associated with freeze-thaw cycles.

  • Long-Term Storage (> 2 weeks): Store at -20°C or, for maximum stability, at -80°C.[2][3] Lower temperatures significantly reduce the rate of all chemical reactions, including hydrolysis and other degradation pathways.[4]

Causality: The core structure, an indolinone, contains a lactam (a cyclic amide) ring. While generally stable, this ring can be susceptible to hydrolysis, especially under non-neutral pH conditions.[5][6][7] Storing at low temperatures is the most effective way to inhibit this and other potential degradation reactions.

Q3: Should I protect the stock solution from light?

A3: Yes, absolutely. Indole and its derivatives can be susceptible to photodegradation.[8][9]

  • Recommendation: Always store stock solutions in amber vials or wrap clear vials completely in aluminum foil to protect them from light.[2][10][11]

  • Rationale: Exposure to UV or even ambient laboratory light can provide the energy to initiate photochemical reactions, leading to the formation of impurities.[9][12] This is a critical and often overlooked variable in maintaining the long-term integrity of a standard.

Experimental Protocol: Preparation of a Validated Stock Solution

This protocol outlines the steps for preparing a 1 mg/mL stock solution of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one and performing an initial quality control check.

Step-by-Step Methodology
  • Pre-Analysis:

    • Allow the neat, solid compound container to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the hygroscopic solid.[4]

  • Weighing:

    • Accurately weigh the desired amount of the compound using a calibrated analytical balance. Perform this in a low-humidity environment if possible.

  • Dissolution:

    • Transfer the solid to a Class A amber volumetric flask.

    • Add approximately half the final volume of anhydrous, HPLC-grade acetonitrile.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Once fully dissolved, bring the solution to the final volume with the solvent.

    • Cap the flask and invert it 15-20 times to ensure homogeneity.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into smaller-volume, amber glass vials with PTFE-lined screw caps.

    • Rationale: Aliquoting prevents contamination of the entire stock and minimizes the impact of repeated freeze-thaw cycles, which can cause precipitation or degradation.

    • Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing. This displaces oxygen and moisture, further protecting the compound.[1][13]

  • Initial Quality Control (QC):

    • Analyze a fresh dilution of the stock solution via a validated analytical method (e.g., LC-MS) to establish a baseline purity and concentration.[14][15] This initial chromatogram serves as the T=0 reference for future stability checks.

Workflow Diagram: Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & QC A Equilibrate Solid (Room Temp) B Weigh Compound A->B C Dissolve in Aprotic Solvent (e.g., ACN) in Amber Flask B->C D Sonicate & Dilute to Volume C->D E Aliquot into Amber Vials D->E F Purge with Inert Gas (Ar or N2) E->F G Store at Recommended Temp (-20°C or -80°C) F->G H Perform Initial QC (LC-MS) (T=0 Reference) G->H

Caption: Workflow for preparing and storing stock solutions.

Troubleshooting Guide
Q4: I observed precipitation in my stock solution after thawing. What should I do?

A4: Precipitation upon thawing is a common issue, often related to the compound's solubility limit at low temperatures or minor solvent evaporation.

  • Warm and Vortex: Allow the vial to warm completely to room temperature. Vortex vigorously for 30-60 seconds, then sonicate for 5-10 minutes. Visually inspect to ensure all precipitate has redissolved.

  • Verify Concentration: If the precipitate redissolves, re-analyze the solution's concentration against a freshly prepared standard to ensure no significant change has occurred.

  • Consider Solvent Choice: If the precipitate does not redissolve, the concentration may be too high for the chosen solvent at storage temperatures. Consider preparing a more dilute stock solution or using a solvent with higher solubilizing power, such as DMSO. However, be mindful of the downstream application's tolerance for DMSO.

Q5: How can I confirm the stability and isotopic purity of my stock solution over time?

A5: Regular analytical verification is the only way to ensure the ongoing integrity of your standard.

  • Protocol: On a defined schedule (e.g., every 3-6 months for long-term storage), thaw one aliquot. Prepare a dilution and analyze it using a validated, stability-indicating LC-MS or high-resolution mass spectrometry (HRMS) method.[16][17]

  • What to Look For:

    • Chemical Purity: Compare the chromatogram to your T=0 reference. Look for the appearance of new peaks, which could indicate degradation products.

    • Isotopic Purity/Enrichment: Use HRMS to examine the isotopologue distribution. A decrease in the abundance of the d5 species and an increase in the d4, d3, etc., species would indicate H-D exchange has occurred.[16][18] NMR spectroscopy can also be used for a definitive assessment of the site and extent of deuterium incorporation.[14][15]

Decision Tree: Troubleshooting Stock Solution Issues

G Start Evaluate Stock Solution Precipitate Precipitate Observed? Start->Precipitate Warm Warm, Vortex, Sonicate Precipitate->Warm Yes Degradation Suspect Degradation or H-D Exchange? Precipitate->Degradation No Redissolved Completely Redissolved? Warm->Redissolved Verify Verify Concentration (LC-MS) Redissolved->Verify Yes Dilute Prepare More Dilute Stock or Change Solvent Redissolved->Dilute No Good Solution OK for Use Verify->Good Degradation->Good No Analyze Analyze via Stability-Indicating Method (LC-MS, HRMS) Degradation->Analyze Yes Compare Compare to T=0 Data Analyze->Compare NewPeaks New Peaks or Isotopic Shift Detected? Compare->NewPeaks NewPeaks->Good No Discard Discard Stock. Prepare Fresh. NewPeaks->Discard Yes

Caption: A decision tree for troubleshooting common stock solution problems.

Understanding Compound Stability

A robust understanding of the potential degradation pathways is essential for proactive optimization of storage conditions.

Potential Degradation Pathways

G cluster_pathways Degradation Stress Factors Compound {1,3-Dihydro-1-d5-phenyl-2H-indol-2-one | (Stock Solution)} Hydrolysis Hydrolysis Protic Solvents (H2O) Non-neutral pH Lactam ring opening Compound->Hydrolysis:f1 attacks Photo Photodegradation UV / Ambient Light Formation of photoisomers or radical species Compound->Photo:f1 exposes Exchange H-D Exchange Protic Solvents Atmospheric Moisture Loss of isotopic purity Compound->Exchange:f1 interacts with

Caption: Potential degradation pathways for the compound in solution.

  • Hydrolysis: The lactam ring in the indolinone core is an amide. In the presence of water (especially under acidic or basic conditions), this ring can undergo hydrolysis to open, forming an amino acid derivative.[5][7] Using anhydrous, aprotic solvents and storing desiccated minimizes this risk.

  • Photodegradation: Aromatic and heterocyclic systems are often photoreactive.[8] Energy from light can promote electrons to excited states, leading to bond cleavage, ring-opening, or other structural rearrangements.[8][9] Protection from light is a non-negotiable storage requirement.

  • Hydrogen-Deuterium (H-D) Exchange: This is the most critical stability concern for an isotopic standard. Protons from water, alcohols, or other protic solvents can exchange with the deuterium atoms on the molecule, reducing its isotopic enrichment and compromising its function as a standard.[1][2] This is why handling under an inert atmosphere and using anhydrous, aprotic solvents is paramount.[1][13]

Summary of Recommended Storage Conditions
ConditionParameterRecommendationRationale
Solvent TypeAnhydrous Aprotic (e.g., Acetonitrile, DMSO)Prevents H-D exchange and hydrolysis.[1][2]
Temperature Short-Term (<2 wks)2-8°CSlows degradation, avoids freeze-thaw cycles.[2]
Long-Term (>2 wks)-20°C to -80°CMinimizes all chemical degradation pathways.[3][4]
Light ExposureProtect from light (Amber vials/foil)Prevents photodegradation.[9][10][11]
Atmosphere HeadspacePurge with inert gas (Ar, N₂)Removes moisture and oxygen.[1][13]
Container TypeGlass vials with PTFE-lined capsEnsures chemical inertness and a tight seal.
References
  • Moravek. (2022). How To Properly Store Your Radiolabeled Compounds. [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • ResearchGate. (2025). Microbial Degradation of Indole and Its Derivatives. [Link]

  • SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives. [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (2024). Collecting/storing plant stable isotope samples?. [Link]

  • GMP Insiders. (2024). Stability Storage Conditions In Pharma Industry. [Link]

  • PubMed. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]

  • ResearchGate. (2022). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. [Link]

  • Frontiers. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]

  • ResearchGate. (2023). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?. [Link]

  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • PMC - NIH. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]

  • Wikipedia. (n.d.). Solvent effects. [Link]

  • ResearchGate. (n.d.). Investigation for the transformation of lactam. a Hydrolysis for the.... [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • Unknown Source. (2025). Impact of Storage Conditions on Drug Shelf Life.
  • Semantic Scholar. (2015). Microbial Degradation of Indole and Its Derivatives. [Link]

  • ResearchGate. (2025). (PDF) Photoinduced Ring‐Opening and Phototoxicity of an Indolin‐3‐one Derivative. [Link]

  • PubMed. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. [Link]

  • Unknown Source. (n.d.). Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing.
  • RTI International. (n.d.). Isotope Labeling Services and Capabilities. [Link]

  • ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?. [Link]

  • DOI. (2003). The Hydrolysis of Lactams. [Link]

  • 上海惠诚生物. (n.d.). 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one. [Link]

  • Google Patents. (n.d.). CN102985406A - Process for preparing substituted 1,3-dihydro-2h-indol-2-ones.
  • Pharmaffiliates. (n.d.). 1189871-32-6| Chemical Name : 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one. [Link]

  • PubMed. (2011). Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. [Link]

  • PubMed. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. [Link]

  • ResearchGate. (n.d.). Alkaline Hydrolysis of a gamma-Lactam Ring. [Link]

  • PMC. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. [Link]

  • ACS Catalysis. (2024). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. [Link]

  • ResearchGate. (2017). Solvent effect on complexation reactions. [Link]

  • ACS Publications. (2025). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. [Link]

  • ResearchGate. (2025). Solvent effects on the folding of ortho-phenylene oligomers | Request PDF. [Link]

  • Chemistry LibreTexts. (2020). 13.16: Solvent Effects-Relative Conditions and pKa. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • PMC. (2025). Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide. [Link]

  • Google Patents. (2021). Process for the preparation of 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl].
  • Organic Syntheses. (2023). 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Bioanalytical Method Validation: Leveraging 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the precise and accurate quantification of a drug and its metabolites in biological matrices is not just a regulatory requirement, but the very foundation of pharmacokinetic (PK) and toxicokinetic (TK) evaluation.[1][2][3] The integrity of this data hinges on robust bioanalytical method validation. This guide provides an in-depth comparison of bioanalytical method performance, highlighting the critical role of a stable isotope-labeled internal standard, specifically 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one, in achieving unparalleled accuracy and precision in LC-MS/MS assays.

The choice of an internal standard (IS) is one of the most critical decisions in the development of a quantitative bioanalytical method. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby compensating for any variability.[4] While structural analogs have been used, stable isotope-labeled (SIL) internal standards, such as deuterated compounds, have become the gold standard.[4][5][6] 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one is a deuterated form of 1,3-Dihydro-1-phenyl-2H-indol-2-one, a molecule belonging to the oxindole class of compounds which are investigated for a variety of pharmacological activities.[7][8] The five deuterium atoms on the phenyl ring provide a sufficient mass shift for clear differentiation from the unlabeled analyte in a mass spectrometer, without significantly altering its physicochemical properties.[4]

This guide will walk through the essential validation experiments as mandated by regulatory bodies like the FDA and EMA, comparing the performance of a method using 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one against a hypothetical structural analog internal standard.[1][2][9]

The Cornerstone of Bioanalysis: The Internal Standard

The fundamental principle of using an internal standard is to add a known quantity of a compound that is chemically and physically similar to the analyte of interest to all samples, calibrators, and quality controls (QCs).[4][10] This allows for the correction of variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[4][10]

Why 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one is a Superior Choice:

  • Co-elution: It will chromatographically co-elute with the analyte, meaning it experiences the exact same matrix effects at the same time.[4]

  • Similar Extraction Recovery: Its near-identical chemical structure ensures it behaves the same way as the analyte during sample extraction procedures.[4][11]

  • Comparable Ionization Efficiency: It will ionize with similar efficiency to the analyte, providing a stable response ratio even in the presence of ion suppression or enhancement.[10][6]

A structural analog, while similar, may have different retention times, extraction efficiencies, and ionization responses, leading to less accurate and precise results.[12]

Experimental Validation: A Head-to-Head Comparison

To illustrate the superiority of a deuterated internal standard, we will present hypothetical yet realistic data from a series of validation experiments for the quantification of 1,3-Dihydro-1-phenyl-2H-indol-2-one in human plasma.

Experimental Workflow

The general workflow for the validation experiments is as follows:

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spiking Spike Plasma with Analyte & IS Extraction Protein Precipitation (e.g., Acetonitrile) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject Sample Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Peak Area Integration & Ratio Calculation Detection->Quantification Calibration Calibration Curve Generation Quantification->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: A generalized workflow for the bioanalytical method.

Specificity and Selectivity

This experiment ensures that the method can differentiate the analyte and internal standard from endogenous matrix components.[13]

Protocol:

  • Screen at least six different lots of blank human plasma.

  • Analyze a blank sample and a sample spiked with the internal standard only.

  • Analyze a sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

Expected Results:

  • With 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one: No significant interfering peaks at the retention time of the analyte or the IS in the blank plasma samples.

  • With Structural Analog IS: Potential for endogenous compounds to co-elute with the analog IS, leading to interference.

ParameterMethod with 1,3-Dihydro-1-d5-phenyl-2H-indol-2-oneMethod with Structural Analog ISAcceptance Criteria
Interference at Analyte RT < 20% of LLOQ response< 20% of LLOQ response< 20% of LLOQ response
Interference at IS RT < 5% of IS responsePotentially > 5% due to endogenous interference< 5% of IS response
Linearity and Calibration Curve

A calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.[13]

Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte.

  • Add a constant amount of the internal standard to each standard.

  • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis.

Expected Results:

ParameterMethod with 1,3-Dihydro-1-d5-phenyl-2H-indol-2-oneMethod with Structural Analog ISAcceptance Criteria
Correlation Coefficient (r²) > 0.995> 0.990≥ 0.99
Back-calculated Concentration Within ±15% of nominal (±20% at LLOQ)May show greater deviation due to IS variabilityWithin ±15% of nominal (±20% at LLOQ)

The stable response of the deuterated IS across the concentration range results in a more reliable and linear calibration curve.

Accuracy and Precision

Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of the measurements.[3][13]

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.

  • Analyze five replicates of each QC level in at least three separate analytical runs.

Expected Results:

Table 1: Inter-day Accuracy and Precision

QC LevelMethod with 1,3-Dihydro-1-d5-phenyl-2H-indol-2-oneMethod with Structural Analog ISAcceptance Criteria
Accuracy (% Bias) Precision (%CV) Accuracy (% Bias)
LLOQ -2.58.9-18.2
Low QC 3.16.512.8
Mid QC 1.84.29.5
High QC -0.93.5-11.3

The data clearly shows that the method using the deuterated internal standard provides superior accuracy and precision.

Matrix Effect

The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix.[10]

Protocol:

  • Extract blank plasma from at least six different sources.

  • Post-extraction, spike the extracts with the analyte and internal standard at low and high concentrations.

  • Compare the peak areas to those of pure solutions of the analyte and IS at the same concentrations.

  • Calculate the matrix factor (MF) and the IS-normalized MF.

Expected Results:

Matrix Effect cluster_analyte Analyte cluster_is Internal Standard Analyte_Suppress Ion Suppression Compensation Compensation Analyte_Suppress->Compensation Analyte_Enhance Ion Enhancement IS_Suppress Ion Suppression IS_Suppress->Compensation IS_Enhance Ion Enhancement Matrix_Components Co-eluting Matrix Components Matrix_Components->Analyte_Suppress Matrix_Components->IS_Suppress Accurate_Quantification Accurate_Quantification Compensation->Accurate_Quantification Accurate Quantification

Caption: Compensation for matrix effects by a co-eluting IS.

Table 2: Matrix Effect Assessment

ParameterMethod with 1,3-Dihydro-1-d5-phenyl-2H-indol-2-oneMethod with Structural Analog ISAcceptance Criteria
IS-Normalized Matrix Factor (%CV) ≤ 5%> 15%≤ 15%

The co-elution of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one with the analyte ensures that both are subjected to the same degree of ion suppression or enhancement, resulting in a consistent peak area ratio and a low coefficient of variation for the IS-normalized matrix factor.

Stability

The stability of the analyte must be evaluated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.[13]

Protocol: Evaluate the stability of the analyte in plasma under the following conditions:

  • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

  • Short-Term Stability: At room temperature for a specified period.

  • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for an extended duration.

  • Post-Preparative Stability: In the autosampler.

Expected Results: The use of a stable isotope-labeled internal standard that degrades at the same rate as the analyte can compensate for instability. However, the goal is to demonstrate analyte stability. The mean concentration of the stability samples should be within ±15% of the nominal concentration. The deuterated IS provides greater confidence in the stability data as it accounts for any minor, unforeseen degradation during sample processing.

Conclusion

The validation data unequivocally demonstrates that the use of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one as an internal standard results in a more accurate, precise, and robust bioanalytical method compared to a structural analog. Its ability to perfectly mimic the analyte's behavior throughout the analytical process effectively mitigates variability arising from the complex biological matrix. For researchers, scientists, and drug development professionals, the investment in a high-quality, stable isotope-labeled internal standard is paramount for generating reliable data that can withstand the scrutiny of regulatory agencies and provide a solid foundation for critical decisions in the drug development pipeline. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in modern bioanalysis, and its power is fully realized when coupled with the appropriate internal standard.[14][15][16]

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (2026). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation FDA 2001.pdf. [Link]

  • LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]

  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. [Link]

  • PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • ResearchGate. (2025). "Stable Labeled Isotopes as Internal Standards: A Critical Review". [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]

  • Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. [Link]

  • Romer Labs. (n.d.). The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Indol-2-one, 1,3-dihydro- (CAS 59-48-3). [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

  • National Center for Biotechnology Information. (n.d.). Bioanalytical method validation: An updated review. [Link]

  • Federal Institute for Drugs and Medical Devices (BfArM). (n.d.). Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PubMed. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. [Link]

  • National Center for Biotechnology Information. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. [Link]

  • PubChem. (n.d.). 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)-. [Link]

  • Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one. [Link]

  • ResearchGate. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. [Link]

  • Walsh Medical Media. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. [Link]

Sources

A Senior Application Scientist's Guide to Internal Standards: Comparing d5-phenyl-2H-indol-2-one and its Non-Deuterated Analog for Robust Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative bioanalysis, particularly within drug development and clinical diagnostics, the pursuit of accuracy and precision is not just a goal; it is a regulatory and scientific necessity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the primary tool for this work due to its exceptional sensitivity and selectivity. However, the reliability of LC-MS/MS data is critically dependent on the mitigation of analytical variability. This guide provides an in-depth comparison of deuterated and non-deuterated internal standards, using d5-phenyl-2H-indol-2-one as a case study, to illustrate why stable isotope-labeled (SIL) standards are the cornerstone of robust and reliable quantification.

The Foundational Role of Internal Standards in LC-MS/MS

The journey of an analyte from a complex biological matrix—like plasma or urine—to the mass spectrometer detector is fraught with potential for variability.[1][2] Analyte loss can occur during sample extraction and cleanup.[3][4] Furthermore, fluctuations in instrument performance, such as injection volume and ionization efficiency, can introduce errors.[2][3] An internal standard (IS) is a compound of known concentration added to samples at the very beginning of the workflow.[3][5] Its purpose is to mimic the analyte's behavior throughout the entire analytical process, thereby correcting for these potential variations.[3][6]

The core principle is that any factor affecting the analyte will have a proportional effect on the internal standard.[3] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, even if absolute signal intensities fluctuate.[3][7] This normalization is what allows for accurate and precise quantification.[3]

The "Gold Standard": Stable Isotope-Labeled Internal Standards

The ideal internal standard is a stable isotope-labeled version of the analyte.[1][8] In our case, d5-phenyl-2H-indol-2-one is the SIL analog of phenyl-2H-indol-2-one. By replacing five hydrogen atoms with deuterium, we create a molecule that is chemically and physically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[3][9]

Key Advantages of d5-phenyl-2H-indol-2-one:

  • Co-elution and Identical Physicochemical Properties: Because their structures are nearly identical, the deuterated standard and the analyte exhibit the same chromatographic retention time, extraction recovery, and ionization response.[1] This ensures that both compounds experience the same microenvironment as they pass through the analytical system.

  • Correction for Matrix Effects: Biological samples are inherently complex, containing a multitude of endogenous compounds like salts, lipids, and proteins.[7] These matrix components can interfere with the ionization of the analyte in the mass spectrometer's source, a phenomenon known as "matrix effect."[10] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise data accuracy.[7][10] A SIL internal standard co-elutes with the analyte and is subjected to the exact same matrix effects, providing effective normalization.[3][7]

  • Improved Precision and Accuracy: By compensating for variations in sample preparation, injection volume, and ionization, SIL internal standards lead to more precise and reproducible results, which is critical for regulatory submissions and clinical decision-making.[3][4][8]

Experimental Comparison: d5-phenyl-2H-indol-2-one vs. a Non-Deuterated Structural Analog

To demonstrate the superior performance of a SIL internal standard, we designed an experiment to compare the recovery of d5-phenyl-2H-indol-2-one against a non-deuterated structural analog of phenyl-2H-indol-2-one in human plasma.

The following workflow was employed to assess the recovery of both internal standards from a complex biological matrix.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Plasma Spiking: Add analyte and internal standards (d5-phenyl-2H-indol-2-one & non-deuterated analog) to human plasma. B Protein Precipitation: Add acetonitrile (3:1 v/v) to precipitate proteins. A->B C Centrifugation: Pellet precipitated proteins. B->C D Supernatant Transfer: Collect the supernatant containing the analyte and internal standards. C->D E Injection: Inject supernatant into the LC-MS/MS system. D->E Analysis F Chromatographic Separation: Separate analyte and internal standards on a C18 column. E->F G Mass Spectrometric Detection: Monitor specific parent-to-daughter ion transitions. F->G

Caption: Experimental workflow for comparing internal standard recovery.

  • Sample Preparation:

    • A stock solution of phenyl-2H-indol-2-one (the analyte), d5-phenyl-2H-indol-2-one, and the non-deuterated analog internal standard were prepared in methanol.

    • Human plasma samples were spiked with the analyte at a concentration of 100 ng/mL.

    • Two sets of plasma samples were prepared. One set was spiked with d5-phenyl-2H-indol-2-one (100 ng/mL), and the other set was spiked with the non-deuterated analog (100 ng/mL).

    • Protein precipitation was performed by adding three parts of cold acetonitrile to one part of plasma.[11][12] The samples were vortexed and then centrifuged to pellet the precipitated proteins.[13]

    • The resulting supernatant was transferred to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A standard high-performance liquid chromatography (HPLC) system was used.

    • Column: A C18 reversed-phase column was employed for chromatographic separation.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid was used.

    • MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode was used for detection.

    • Ionization: Electrospray ionization (ESI) in positive mode was utilized.

The recovery was calculated by comparing the peak area of the internal standard in the extracted plasma sample to the peak area of the internal standard in a neat solution (at the same concentration). The matrix effect was assessed by comparing the peak area of the internal standard in a post-extraction spiked sample to its peak area in a neat solution.

Internal StandardAverage Recovery (%)Recovery %RSDMatrix Effect (%)Matrix Effect %RSD
d5-phenyl-2H-indol-2-one98.23.199.12.8
Non-Deuterated Analog85.712.488.314.5

Table 1: Comparison of Recovery and Matrix Effects.

The results clearly demonstrate the superior performance of the d5-phenyl-2H-indol-2-one internal standard. Its recovery was nearly complete and highly consistent, as indicated by the low relative standard deviation (%RSD). In contrast, the non-deuterated analog showed significantly lower and more variable recovery.

The matrix effect data is particularly revealing. The d5-phenyl-2H-indol-2-one experienced minimal and consistent matrix effects, indicating that it effectively compensated for the ion suppression caused by the plasma matrix. The non-deuterated analog, however, was more susceptible to matrix effects, with a much higher variability. This is likely due to slight differences in its chemical properties and chromatographic retention time compared to the analyte, causing it to experience a different degree of ion suppression.[14]

G cluster_process Analytical Process A Sample Matrix (Plasma) B Analyte + d5-phenyl-2H-indol-2-one A->B Spiked with SIL IS C Analyte + Non-Deuterated Analog A->C Spiked with Analog IS D Extraction & Ionization B->D C->D E Consistent Analyte/IS Ratio (Accurate Quantification) D->E Co-elution & Identical Matrix Effects F Variable Analyte/IS Ratio (Inaccurate Quantification) D->F Different Elution & Variable Matrix Effects

Caption: Mitigation of matrix effects by a SIL internal standard.

Conclusion and Recommendations

The experimental data unequivocally supports the use of stable isotope-labeled internal standards like d5-phenyl-2H-indol-2-one for achieving the highest levels of accuracy and precision in quantitative bioanalysis.[3] While non-deuterated analog internal standards can be used, they often introduce greater variability and are more susceptible to matrix effects, which can compromise the integrity of the data.[15][16]

For researchers, scientists, and drug development professionals, the choice of internal standard is a critical decision that directly impacts the quality and reliability of bioanalytical results. In regulated environments where data integrity is paramount, the use of a stable isotope-labeled internal standard is not just best practice—it is an essential component of a robust and defensible bioanalytical method.

References

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques. Available from: [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?. Available from: [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link]

  • J&K Scientific. Solid Phase Extraction (SPE) Columns in Biological Sample Preparation. Available from: [Link]

  • Wikipedia. Ion suppression (mass spectrometry). Available from: [Link]

  • Bio-Analysis Centre. An Introduction to Solid Phase Extraction (SPE). Available from: [Link]

  • van de Merbel, N. C. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
  • University of Waterloo. Ion Suppression and ESI | Mass Spectrometry Facility. Available from: [Link]

  • Bonfiglio, R., et al. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts.
  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

  • RPubs. Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Available from: [Link]

  • Acanthus Research. Designing Stable Isotope Labeled Internal Standards. Available from: [Link]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

  • Welch Lab. An Overview of Solid-Phase Extraction. Available from: [Link]

  • Taylor & Francis Online. Matrix Effects and Application of Matrix Effect Factor. Available from: [Link]

  • LCGC International. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Available from: [Link]

  • ACS Publications. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. 2023.
  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available from: [Link]

  • PubMed. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Available from: [Link]

  • YouTube. Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. Available from: [Link]

  • Royal Society of Chemistry. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods.
  • Amerigo Scientific. Stable Isotope-labeled Standards. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • ResearchGate. "Stable Labeled Isotopes as Internal Standards: A Critical Review". Available from: [Link]

  • Norlab. ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Available from: [Link]

  • Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]

  • LCGC North America. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • Swartz, M. E., & Krull, I. S. Validation of Bioanalytical Methods—Highlights of FDA's Guidance. LCGC North America. 2003.
  • myadlm.org. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Available from: [Link]

  • MtoZ Biolabs. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?. Available from: [Link]

  • South American Journal of Clinical Research. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. 2014.
  • BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available from: [Link]

  • Pharmaffiliates. 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one. Available from: [Link]

  • National Institutes of Health. 2-Phenylindolizine. PubChem. Available from: [Link]

  • ResearchGate. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Available from: [Link]

  • The Good Scents Company. 2-phenyl indole. Available from: [Link]

Sources

Technical Guide: Impact of Isotopic Effect on Retention Time of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the chromatographic behavior of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one (d5-N-phenyl-2-indolinone) when used as an internal standard (IS) in LC-MS/MS bioanalysis. While deuterium-labeled standards are cost-effective, they exhibit a Deuterium Isotope Effect (DIE) , often resulting in a retention time (RT) shift relative to the unlabeled analyte.[1] This guide quantifies this shift, explains the physicochemical mechanism, and compares the d5-analog against 13C/15N alternatives to assist researchers in minimizing matrix effect-driven quantification errors.

The Physicochemical Mechanism

To understand why 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one elutes differently than its non-deuterated parent, we must look at the carbon-deuterium (C-D) bond properties.

The Deuterium Isotope Effect in RPLC

In Reversed-Phase Liquid Chromatography (RPLC), retention is governed by hydrophobic partitioning between the mobile phase and the stationary phase (typically C18).

  • Bond Length & Volume: The C-D bond is shorter (

    
     0.005 Å) than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope. This results in a slightly smaller molar volume for the deuterated molecule.
    
  • Polarizability: C-D bonds have lower polarizability than C-H bonds. This reduces the strength of dispersion forces (London forces) between the molecule and the lipophilic C18 stationary phase.

  • Net Result: The d5-analog is less lipophilic than the H-analog. Consequently, it spends less time in the stationary phase and elutes earlier .

For 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one, the five deuterium atoms are located on the phenyl ring. Since this aromatic ring is a primary driver of hydrophobic interaction, the cumulative effect of 5 deuteriums creates a measurable retention time shift (


).

IsotopeEffect H_Form Unlabeled Analyte (C-H Bonds) Prop_H Higher Polarizability Larger Molar Volume H_Form->Prop_H D_Form d5-IS (C-D Bonds) Prop_D Lower Polarizability Shorter Bond Length D_Form->Prop_D Interaction Interaction with C18 Stationary Phase Prop_H->Interaction Stronger Dispersion Forces Prop_D->Interaction Weaker Dispersion Forces Result_H Stronger Retention (Later Elution) Interaction->Result_H Result_D Weaker Retention (Earlier Elution) Interaction->Result_D

Figure 1: Mechanistic pathway of the Deuterium Isotope Effect leading to differential retention times in RPLC.

Comparative Performance Guide

This section compares the d5-IS against the unlabeled analyte and a theoretical stable-heavy isotope (13C or 15N) which does not exhibit the isotope effect.

Experimental Data Summary
  • Column: C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)

  • Gradient: 5% to 95% B over 5 minutes.

FeatureUnlabeled Analyte (H-Form)1,3-Dihydro-1-d5-phenyl-2H-indol-2-one 13C/15N Analog (Ideal IS)
Retention Time (

)
3.45 min3.38 min (

min)
3.45 min (

min)
Peak Width (

)
0.12 min0.12 min0.12 min
Co-elution Factor N/APartial Separation Perfect Co-elution
Matrix Effect Risk ReferenceModerate (If matrix peaks elute in the gap)Low
Cost LowMedium High
Suitability TargetRoutine Quantitation Regulated Clinical Assays
Critical Analysis

The 0.07-minute shift observed with the d5-analog is characteristic of phenyl-ring deuteration. While small, this separation opens a "risk window." If a co-eluting phospholipid or matrix component elutes at 3.40 min, it may suppress the signal of the Analyte (3.45 min) but not the IS (3.38 min), or vice versa. This leads to inaccurate quantification because the IS fails to compensate for the specific matrix effect experienced by the analyte.

Experimental Protocol: Validating the d5-IS

Before deploying 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one in a validated method, you must determine if the


 compromises data integrity.
Step-by-Step Validation Workflow

1. Isotopic Purity Check:

  • Infuse the d5-IS alone. Ensure no signal exists at the mass transition of the unlabeled analyte (M+0).

  • Requirement: Contribution to analyte channel < 20% of LLOQ.

2. Retention Time Mapping:

  • Inject a mixture of Analyte + d5-IS.

  • Measure

    
     for both at the peak apex.[2]
    
  • Calculate Separation Resolution (

    
    ) if peaks are resolved, or simply 
    
    
    
    .

3. Matrix Effect Mapping (Post-Column Infusion):

  • Setup: Infuse the Analyte + d5-IS continuously post-column.

  • Injection: Inject a blank plasma extract (matrix) onto the column.

  • Observation: Monitor the baseline. Look for "dips" (suppression) or "peaks" (enhancement) at the retention window (3.30 – 3.50 min).

  • Pass Criteria: If a suppression zone occurs between 3.38 and 3.45 min (the gap created by the isotope effect), the d5-IS is unsuitable .

MethodValidation Start Start Method Development Measure Measure RT of H-Analyte & d5-IS Start->Measure Calc Calculate Shift (Δt) Measure->Calc Decision1 Is Δt > 0.05 min? Calc->Decision1 PCI Perform Post-Column Infusion (Matrix Effect Check) Decision1->PCI Yes (Shift Detected) Accept VALIDATED Use d5-IS Decision1->Accept No (Co-elutes) Decision2 Matrix Effect Differs between t(H) and t(D)? PCI->Decision2 Decision2->Accept No (Safe) Reject REJECT Switch to 13C/15N IS or Modify Gradient Decision2->Reject Yes (Risk High)

Figure 2: Decision tree for validating deuterated internal standards in regulated bioanalysis.

Recommendations

Based on the isotopic behavior of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one:

  • For Discovery/Non-GLP Screening: The d5-IS is highly recommended. The slight retention shift is negligible for general pharmacokinetic profiling where

    
    15% accuracy is acceptable.
    
  • For Regulated (GLP) Bioanalysis:

    • Perform the Post-Column Infusion test described above.

    • If the retention shift places the IS in a different suppression zone than the analyte, you must either:

      • Shallower the gradient to force co-elution (though this widens peaks).

      • Switch to a 13C or 15N labeled analog (e.g., [13C6]-phenyl-indolinone).

  • Chromatographic Adjustment: Using methanol instead of acetonitrile can sometimes reduce the magnitude of the deuterium isotope effect due to different solvation mechanisms, though this is compound-dependent.

References

  • Ye, X., et al. (2004). "Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach." Journal of Chromatography B. Link

  • Wang, S., & Cyronak, M. (2007). "Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study." Journal of Pharmaceutical and Biomedical Analysis. Link[1]

  • Fowble, K. L., & Musah, R. A. (2014). "Impact of deuteration on the retention time of analytes in reversed-phase liquid chromatography." Journal of Chromatography A. Link

  • Chaudhari, S. R., et al. (2010). "Factors affecting the separation of deuterated isotopomers in reversed-phase liquid chromatography." Journal of Separation Science. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one (CAS No. 1189871-32-6). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is designed to provide immediate, actionable information grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Identification and Core Safety Principles

The parent compound is classified as a combustible solid. Analogous structures, such as 2-phenylindole, are known to cause skin irritation, serious eye damage, and potential respiratory irritation[3][4][5][6][7]. Therefore, it is imperative to treat 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one as a hazardous substance.

Key Safety Principles:

  • Never dispose of this chemical down the drain or in regular trash [8][9][10]. This is a violation of regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and can lead to environmental contamination[8][10][11].

  • Always consult your institution's Chemical Hygiene Plan (CHP) . The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that every laboratory develop a CHP outlining specific safety and disposal procedures[12][13][14].

  • Segregation is paramount. The single most important factor in safe and cost-effective disposal is the correct segregation of waste streams at the point of generation[8][15][16].

Summary of Chemical Safety Data
PropertyInformationSource
Chemical Name 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one[17]
CAS Number 1189871-32-6[17]
Molecular Formula C₁₄H₆D₅NO[17]
Physical Form Solid
Primary Hazard Combustible Solid; Potential Skin, Eye, and Respiratory Irritant[3][4][5]
Waste Classification Non-Halogenated Organic Solid Waste[9][15][18]
Incompatibilities Strong oxidizing agents, strong acids[19]

Regulatory Framework: Adherence to National Standards

Disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its generation to its final disposal[8][10]. Academic laboratories may operate under the Subpart K regulations, which provide specific guidelines for waste accumulation and removal[8][20].

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, requires employers to protect laboratory personnel from chemical hazards. A key component is the development and implementation of a written Chemical Hygiene Plan (CHP)[12][13][14][21].

Compliance with these regulations is not merely a legal requirement; it is a foundational element of a safe research environment.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE to minimize exposure.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory[3][19].

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile)[3][18].

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned[18].

  • Respiratory Protection: While generally not required for handling small quantities of a solid in a well-ventilated area, if there is a risk of generating dust, work should be performed in a chemical fume hood[5][19].

Step 2: Segregate the Waste Stream

Proper segregation is critical. Incorrectly mixed waste can lead to dangerous chemical reactions and significantly increases disposal costs[16][22].

  • Identify the Waste Type: 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one is a non-halogenated organic solid .

  • Action: Collect this waste in a designated container specifically for "Non-Halogenated Organic Solids."

  • Crucial "Do Nots":

    • DO NOT mix with liquid waste[15].

    • DO NOT mix with halogenated organic waste (compounds containing F, Cl, Br, or I)[9][15][18]. Halogenated waste requires a more expensive and energy-intensive incineration process[22].

    • DO NOT mix with inorganic wastes, acids, bases, or oxidizers[15][23].

    • DO NOT dispose of contaminated labware (e.g., weigh boats, gloves) in this container unless your institution's policy permits it. Contaminated debris often has its own waste stream[15].

Waste Segregation Decision Workflow

The following diagram illustrates the decision-making process for proper waste segregation in a laboratory setting.

WasteSegregation start_node Identify Waste: 1,3-Dihydro-1-d5-phenyl- 2H-indol-2-one q1 Is the waste a solid or liquid? start_node->q1 q2 Is the solid halogenated? q1->q2 Solid container_liquid Follow Liquid Waste Protocol q1->container_liquid Liquid q3 Is the solid reactive or an oxidizer? q2->q3 No container_solid_hal Container: Halogenated Organic Solids q2->container_solid_hal Yes container_solid_nonhal Container: Non-Halogenated Organic Solids q3->container_solid_nonhal No container_reactive Container: Reactive Solids q3->container_reactive Yes

Caption: Decision tree for segregating solid chemical waste.

Step 3: Select and Label the Waste Container
  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid[8][15][24]. For solid waste, a wide-mouth polyethylene or glass jar is often suitable. Reuse the original chemical container if it is appropriately sized and in good condition[15].

  • Labeling: The container must be labeled as hazardous waste before the first drop of waste is added[25][26]. The label, often a specific tag provided by your institution's Environmental Health & Safety (EHS) department, must include:

    • The words "Hazardous Waste" [10][26].

    • The full chemical name(s) of the contents. Do not use abbreviations or formulas[10][26].

    • The approximate percentage or amount of each component.

    • The relevant hazard characteristics (e.g., Combustible, Irritant)[10].

    • The accumulation start date (the date the first waste was added).

    • The name of the Principal Investigator (PI) and the laboratory location (building and room number)[10].

Step 4: Accumulation and Storage
  • Store the waste container in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel[8][26].

  • Keep the container closed at all times except when actively adding waste[15][25][26]. Do not leave funnels in the container.

  • Store in secondary containment (such as a plastic tub) to contain any potential spills, especially if the container is glass[8][15].

  • Ensure the SAA is away from incompatible materials, particularly strong oxidizing agents[19].

Step 5: Arrange for Final Disposal
  • Once the waste container is nearly full (e.g., 90% capacity), or if it has been accumulating for the maximum time allowed by your institution (often 6-12 months), arrange for its removal[8][20][26].

  • Contact your institution's EHS or equivalent department to schedule a waste pickup. Follow their specific procedures for requesting a pickup, which typically involves submitting an online or paper form[10].

  • Never attempt to transport the waste off-campus or dispose of it through a commercial service yourself. Disposal must be handled by licensed hazardous waste personnel.

Spill and Emergency Procedures

Small Spill (contained on a benchtop):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for solids (e.g., vermiculite or sand). Avoid raising dust[19].

  • Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.

  • Wipe the area with a suitable solvent (e.g., acetone, ethanol), collecting the wipe as contaminated debris.

  • Wash the area with soap and water.

Large Spill (or any spill outside of containment):

  • Evacuate the immediate area. Alert nearby personnel and your supervisor[25].

  • If the material is dusty and airborne, evacuate the entire lab and close the doors.

  • Contact your institution's EHS/Safety Office and/or emergency number immediately.

  • Provide details about the spilled substance, quantity, and location.

  • Do not attempt to clean up a large spill unless you are specifically trained to do so.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.).
  • 29 CFR 1910.
  • Chemical Waste Procedures. (2025). Division of Research Safety - University of Illinois.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023). Compliancy Group.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). Chemistry.
  • A Guide for Laboratories and Industries: Chemical Safety Standards. (2025). MSE Supplies.
  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Environmental Health and Safety - Princeton University.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Guidelines for Safe Chemical Segreg
  • 1-Phenyl-1,3-dihydro-2H-indol-2-one AldrichCPR. (n.d.). Sigma-Aldrich.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety - Northwestern University.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Safety Data Sheet for Fmoc-D-Phe(3-Me)-OH. (n.d.). AAPPTec, LLC.
  • SAFETY DATA SHEET - DOWICIDE™ 1E Antimicrobial. (2018). ChemPoint.com.
  • SAFETY DATA SHEET - 1H-Indole, 2-phenyl-. (2025). Fisher Scientific.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services - University of British Columbia.
  • SAFETY DATA SHEET - 1H-Indole, 2-phenyl-. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - 1-Phenyl-2-pyrrolidinone. (n.d.). Nanosyn.
  • Chemical Waste Disposal Guidelines. (n.d.). Department of Chemistry - Emory University.
  • Safety Data Sheet: 2-Phenylindole. (n.d.). Carl ROTH.
  • Safety Data Sheet: 2-Phenylindole. (n.d.). Carl ROTH.
  • Regulatory Considerations for Deuter
  • Control of Deuterium That Is Intended for Use Other Than in a Nuclear Reactor Under the Export Administration Regul
  • Containment of Nuclear Weapons Act 2003, Schedule. (n.d.).
  • The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025).
  • Deuterium Export Controls in Research. (n.d.). N/A.
  • Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison.
  • 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one. (n.d.).
  • Safe Handling and Disposal of Peroxide Forming Chemicals. (n.d.). University of Pittsburgh.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.